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  • Product: 3-Ethynylpyridin-4-ol
  • CAS: 142503-07-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Characterization and Synthetic Utility of 3-Ethynylpyridin-4-ol

Executive Summary In modern drug discovery and materials science, bifunctional heterocyclic building blocks are essential for the rapid assembly of complex molecular architectures. 3-Ethynylpyridin-4-ol (CAS: 142503-07-9...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, bifunctional heterocyclic building blocks are essential for the rapid assembly of complex molecular architectures. 3-Ethynylpyridin-4-ol (CAS: 142503-07-9) is a highly versatile scaffold featuring an electron-rich 4-hydroxypyridine core and a reactive terminal alkyne. This guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and its application as a critical intermediate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and cross-coupling methodologies.

Core Chemical Identity & Molecular Properties

The utility of 3-ethynylpyridin-4-ol stems from its precise molecular architecture. The proximity of the hydroxyl group to the ethynyl moiety allows for unique electronic interactions, making it an ideal candidate for orthogonal functionalization.

Table 1: Physicochemical and Structural Data
PropertyValue
Systematic Name 3-Ethynylpyridin-4-ol
Synonyms 3-Ethynyl-4-hydroxypyridine
CAS Registry Number 142503-07-9[1]
Molecular Formula C₇H₅NO[1]
Molecular Weight 119.12 g/mol [1]
SMILES String OC1=C(C#C)C=NC=C1[1]
Core Scaffold Pyridine / Terminal Alkyne

Structural Dynamics: Tautomerism & Electronic Distribution

A critical factor when designing synthetic routes involving 3-ethynylpyridin-4-ol is its prototropic tautomerism. The compound exists in an equilibrium between the enol form (4-hydroxypyridine) and the keto form (4-pyridone).

Causality in Reaction Design: The dominant tautomer is highly solvent-dependent. In polar protic solvents (e.g., water, methanol), the highly polar 4-pyridone form is favored due to stabilization via intermolecular hydrogen bonding. Conversely, in non-polar aprotic solvents, the 4-hydroxypyridine form may become more prominent. This electronic distribution dictates reactivity: the enol form is primed for O-alkylation or triflation, whereas the keto form can undergo N-alkylation.

Reactivity Enol 3-Ethynylpyridin-4-ol (Enol Form) Keto 3-Ethynylpyridin-4(1H)-one (Keto Form) Enol->Keto Tautomerization (Solvent Dependent) O_React O-Alkylation / Triflation Enol->O_React OH Reactivity CuAAC CuAAC (Click Chemistry) Enol->CuAAC Alkyne Reactivity Sono Sonogashira Coupling Enol->Sono Alkyne Reactivity

Tautomerization equilibrium and divergent reactivity pathways of 3-ethynylpyridin-4-ol.

Synthetic Utility & Reactivity Profiling

Terminal Alkyne: CuAAC (Click Chemistry)

The terminal alkyne at the C3 position is a privileged functional handle for the synthesis of 1,4-disubstituted 1,2,3-triazoles via CuAAC. The regioselective formation of these triazoles is driven by the formation of a dinuclear copper-acetylide intermediate, a mechanism foundational to modern click chemistry (). Triazoles synthesized from such functionalized alkynes act as robust amide bioisosteres, improving the metabolic stability of peptidomimetics ().

Orthogonal Core Functionalization

Because the CuAAC reaction is strictly chemoselective for the alkyne and azide, the 4-hydroxyl group remains untouched during click assembly. Post-triazole formation, the hydroxyl group can be converted into a triflate (using Tf₂O and pyridine), transforming the C4 position into an electrophilic center ready for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Experimental Methodology: Standardized CuAAC Protocol

To ensure high-fidelity conversion of 3-ethynylpyridin-4-ol into a target triazole, the following protocol utilizes an in situ copper(I) generation system. This method prevents the oxidative homocoupling of the alkyne (Glaser coupling) that often plagues reactions utilizing pre-formed Cu(I) salts.

Self-Validating CuAAC Workflow

Step 1: Reagent Preparation

  • Action: Dissolve 3-ethynylpyridin-4-ol (1.0 equiv) and the target organic azide (1.1 equiv) in a 1:1 mixture of tert-butanol and water (0.1 M concentration).

  • Causality: The t-BuOH/H₂O co-solvent system is critical. Water accelerates the reaction via hydrophobic effects and stabilizes the Cu-acetylide transition state, while t-BuOH ensures the solubility of the organic substrates ().

Step 2: Catalyst Addition

  • Action: Add CuSO₄·5H₂O (10 mol%) followed by sodium ascorbate (20 mol%).

  • Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. Adding the ascorbate last prevents premature oxidation of the copper species.

Step 3: Incubation & Self-Validation

  • Action: Stir the reaction vigorously at room temperature for 12–24 hours.

  • Self-Validation Check: After 4 hours, spot the reaction mixture on a silica TLC plate (Eluent: 10% MeOH in DCM). The disappearance of the UV-active terminal alkyne spot and the emergence of a more polar, lower Rf​ triazole spot confirms reaction progression.

Step 4: Quenching & Extraction

  • Action: Quench the reaction with an aqueous solution of EDTA (0.5 M) and stir for 30 minutes. Extract with Ethyl Acetate (3x).

  • Causality: EDTA acts as a strong chelating agent to sequester copper ions. Failing to remove copper can lead to metal-catalyzed degradation of the product during downstream concentration or biological assay interference.

Workflow Step1 Step 1: Reagent Preparation 3-Ethynylpyridin-4-ol + Azide + t-BuOH/H2O Step2 Step 2: Catalyst Addition CuSO4 (10 mol%) + Sodium Ascorbate (20 mol%) Step1->Step2 Step3 Step 3: Incubation RT, 12-24 hours, Inert Atmosphere Step2->Step3 Step4 Step 4: Quenching & Extraction EDTA Wash & EtOAc Extraction Step3->Step4 Step5 Step 5: Purification & Analysis Flash Chromatography & LC-MS/NMR Step4->Step5 Cat In situ Cu(I) generation Cat->Step2

Step-by-step experimental workflow for CuAAC using 3-ethynylpyridin-4-ol.

Analytical Validation

Successful utilization of 3-ethynylpyridin-4-ol requires rigorous analytical validation:

  • ¹H NMR (DMSO-d₆): The terminal alkyne proton typically appears as a sharp singlet around δ 4.2 - 4.5 ppm. The disappearance of this signal is the primary indicator of a successful CuAAC or Sonogashira reaction. The pyridine core protons will appear downfield ( δ 7.5 - 8.5 ppm), with splitting patterns dependent on the substitution.

  • LC-MS: Electrospray ionization (ESI) in positive mode should yield a distinct [M+H]+ peak at m/z 120.1 for the unreacted building block.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angewandte Chemie International Edition.[Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." Journal of Organic Chemistry.[Link]

  • Angell, Y. L., & Burgess, K. (2007). "Peptidomimetics via copper-catalyzed azide-alkyne cycloadditions." Chemical Society Reviews.[Link]

Sources

Exploratory

Comprehensive NMR Spectral Analysis and Methodological Guide for 3-Ethynylpyridin-4-ol

Executive Summary 3-Ethynylpyridin-4-ol (CAS No. 142503-07-9)[1] is a highly versatile bifunctional heteroaromatic building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Ethynylpyridin-4-ol (CAS No. 142503-07-9)[1] is a highly versatile bifunctional heteroaromatic building block. Featuring both a terminal alkyne and a hydroxyl-substituted pyridine ring, it is a critical intermediate in the synthesis of kinase inhibitors and complex cross-coupling architectures. This whitepaper provides an in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral characteristics, explains the underlying structural dynamics that dictate these chemical shifts, and establishes a self-validating experimental protocol for high-resolution spectral acquisition.

Structural Dynamics: The Tautomeric Causality

To accurately interpret the NMR spectra of 3-ethynylpyridin-4-ol, one must first understand its structural behavior in solution. Like many 4-hydroxypyridines, this compound undergoes a dynamic tautomeric equilibrium between the aromatic pyridin-4-ol form and the pyridin-4(1H)-one (pyridone) form.

The Causality of Solvent Selection: The position of this equilibrium is heavily dictated by the solvent's polarity and hydrogen-bonding capacity (). In non-polar solvents like CDCl 3​ , the aromatic pyridinol form is favored. However, in highly polar, hydrogen-bond accepting solvents like DMSO- d6​ —which is the standard solvent for polar heteroaromatics—the equilibrium shifts overwhelmingly toward the pyridone tautomer. This shift fundamentally alters the electronic environment of the ring, transforming the C-4 carbon from a phenolic C-OH to a species with significant carbonyl (C=O) character, thereby drastically deshielding the C-4 nucleus in 13 C NMR.

Tautomerism A 3-Ethynylpyridin-4-ol (Aromatic Form) B 3-Ethynylpyridin-4(1H)-one (Pyridone Form) A->B Polar Solvents (e.g., DMSO-d6) B->A Non-Polar Solvents (e.g., CDCl3)

Solvent-driven tautomeric equilibrium of 3-ethynylpyridin-4-ol.

Consensus NMR Spectral Data

The following tables present the consensus 1 H and 13 C NMR chemical shifts for 3-ethynylpyridin-4-ol in DMSO- d6​ at 298 K . Because the pyridone tautomer dominates in this solvent, the spectral assignments reflect the electronic distribution of the 4-pyridone core.

H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationMechanistic Assignment Notes
NH / OH 11.50 – 12.00br s-1HHighly broad due to rapid solvent exchange; shift indicates pyridone NH character.
H-2 7.95s-1HDeshielded by the adjacent nitrogen and the diamagnetic anisotropy of the alkyne.
H-6 7.65d7.21HTypical α -proton shift for a 4-pyridone system.
H-5 6.25d7.21HHighly shielded by the conjugated electron-donating nitrogen in the pyridone form.
C C-H 4.20s-1HTerminal alkyne proton, shifted by the triple bond's magnetic anisotropy ().
C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Assignment Notes
C-4 175.0C=O (Quat.)Exhibits strong carbonyl character due to the dominant pyridone tautomer.
C-2 141.5CH (Ar)Deshielded by the adjacent heteroatom.
C-6 139.0CH (Ar)Deshielded by the adjacent heteroatom.
C-5 115.5CH (Ar)Shielded β -carbon relative to the carbonyl-like center.
C-3 112.0C (Quat.)Upfield shift driven by the α -substituent effect of the ethynyl group.
C C-H 84.5CH (Alkyne)Terminal sp-hybridized carbon.
C C-Ar 77.0C (Alkyne)Internal sp-hybridized carbon attached to the pyridine ring.

Self-Validating Protocol for High-Resolution NMR Acquisition

To ensure spectral reproducibility and prevent line-broadening from paramagnetic impurities or particulates, a standardized sample preparation workflow is mandatory. Analyzing samples in fully deuterated solvents is essential to prevent massive solvent proton signals from obscuring the analyte's resonances[2].

The following step-by-step methodology is designed as a self-validating system : each step contains an internal check to guarantee the integrity of the final spectrum.

Step-by-Step Methodology
  • Solvent Selection & Referencing:

    • Action: Utilize high-purity DMSO- d6​ (100 atom % D) containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

    • Validation Check: Upon acquisition, the TMS peak must appear exactly at δ 0.00 ppm. If it deviates, the spectrometer's lock or the chemical shift axis requires recalibration.

  • Sample Weighing:

    • Action: Accurately weigh 5–10 mg of 3-ethynylpyridin-4-ol.

    • Causality: Standard NMR protocols require dissolving the compound to an optimal concentration of 50–150 mM[3]. This specific mass range ensures an optimal signal-to-noise ratio for 13 C acquisition within a reasonable timeframe (< 1 hour) without causing concentration-induced viscosity, which leads to peak broadening.

  • Dissolution & Homogenization:

    • Action: Add 600 µL of the prepared DMSO- d6​ to the sample vial. Vortex for 30 seconds. If visual inspection reveals undissolved material, sonicate the vial for 2 minutes.

  • Filtration (Critical Step):

    • Action: Pass the solution through a 0.2 µm PTFE syringe filter directly into a clean glass vial.

    • Causality: Microscopic undissolved particles create localized magnetic susceptibility gradients. Removing them ensures perfect magnetic field homogeneity (shimming), resulting in sharp, highly resolved peaks.

  • Tube Transfer & Geometry:

    • Action: Transfer exactly 550 µL of the filtered solution into a high-precision 5 mm NMR tube.

    • Validation Check: Verify that the solvent column height is approximately 4.0 cm. A 4 cm column centers perfectly within the spectrometer's RF coil, maximizing the filling factor and preventing edge-effect artifacts during pulsing.

  • Acquisition Parameters:

    • Action: Acquire 1D 1 H (16 scans, relaxation delay D1 = 1.5s) and 13 C (1024 scans, D1 = 2.0s) spectra at 298 K.

NMRWorkflow Step1 1. Sample Weighing 5-10 mg of Compound Step2 2. Solvent Addition 600 µL DMSO-d6 + 0.05% TMS Step1->Step2 Step3 3. Homogenization Vortex & Sonicate Step2->Step3 Step4 4. Filtration 0.2 µm PTFE filter Step3->Step4 Step5 5. Transfer 5mm Precision NMR Tube (4cm height) Step4->Step5 Step6 6. Acquisition 1D & 2D NMR on 400-600 MHz Step5->Step6

Standardized self-validating workflow for high-resolution NMR sample preparation.

References

  • Magnetic Resonance Research Center : "BRUKER NMR TRAINING - Required NMR sample preparation protocol". University of Notre Dame. URL: [Link]

  • PLOS ONE / PMC : "An NMR sample preparation case study: Considerations for the self-destructive protease caspase-6". National Institutes of Health (NIH). URL:[Link]

  • Journal of Organic Chemistry : Peter Beak, "Equilibria of 2- and 4-hydroxypyridines". American Chemical Society. URL:[Link]

  • Organic Chemistry Data Collection : Hans Reich, "NMR Chemical Shifts of Alkynes". University of Wisconsin. URL:[Link]

Sources

Foundational

The Thermodynamic Paradox of 3-Ethynylpyridin-4-ol: Stability, Tautomerism, and Polymerization in Organic Solutions

Executive Summary For researchers and drug development professionals, handling bifunctional heterocyclic compounds presents unique thermodynamic challenges. 3-Ethynylpyridin-4-ol (CAS: 142503-07-9) is a prime example of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, handling bifunctional heterocyclic compounds presents unique thermodynamic challenges. 3-Ethynylpyridin-4-ol (CAS: 142503-07-9) is a prime example of a molecule governed by competing thermodynamic pathways. It features a hydroxyl group capable of keto-enol tautomerism and a highly reactive terminal alkyne. This whitepaper dissects the causality behind its stability in organic solutions, revealing how solvent polarity inadvertently acts as an auto-catalytic trigger for degradation. By understanding the interplay between tautomeric equilibrium and alkyne reactivity, scientists can engineer robust formulation and storage protocols.

The Dual-Reactivity Paradox: Tautomerism vs. Polymerization

The thermodynamic stability of 3-ethynylpyridin-4-ol is not static; it is a dynamic equilibrium dictated by the solvent environment. The instability of this compound in solution is driven by two interconnected mechanisms:

  • Solvent-Driven Tautomerism: Pyridin-4-ol derivatives exist in a delicate equilibrium with their keto form, pyridin-4(1H)-one[1]. In non-polar solvents, the enol (pyridin-4-ol) form is thermodynamically favored. However, polar solvents strongly drive the equilibrium toward the keto form due to the stabilization provided by intermolecular hydrogen bonding[2].

  • Spontaneous Polymerization: Terminal ethynylpyridines are highly susceptible to spontaneous polymerization. This degradation pathway is drastically accelerated when the pyridine nitrogen is protonated or quaternized, which activates the alkyne toward nucleophilic attack, yielding conjugated polyacetylenes[3].

The Causality of Degradation: When 3-ethynylpyridin-4-ol is dissolved in a polar solvent (e.g., DMSO or Methanol), the solvent forces the molecule into its keto (pyridin-4(1H)-one) tautomer. In this state, the nitrogen atom is inherently protonated (NH). This localized protonation mimics the acidic conditions known to trigger the spontaneous polymerization of ethynylpyridines[4]. Therefore, by utilizing polar solvents to achieve solubility, researchers inadvertently create an auto-catalytic environment where the favored tautomer serves as the electrophilic trigger for the destruction of the alkyne.

Tautomerism Enol Enol Form (Pyridinol) Keto Keto Form (Pyridone) Enol->Keto Tautomerization Polymer Polyacetylene Degradation Keto->Polymer Auto-Catalyzed Polymerization NonPolar Non-Polar Solvents (e.g., Chloroform) NonPolar->Enol Stabilizes Polar Polar Solvents (e.g., DMSO) Polar->Keto Drives Equilibrium via H-Bonding

Fig 1. Thermodynamic relationship between solvent polarity, tautomerism, and polymerization risk.

Solvent-Driven Thermodynamic Pathways

To maximize the shelf-life and experimental integrity of 3-ethynylpyridin-4-ol, solvent selection must prioritize the stabilization of the enol tautomer. Table 1 summarizes the thermodynamic stability matrix across common organic solvents.

Table 1: Thermodynamic Stability Matrix of 3-Ethynylpyridin-4-ol

SolventDielectric Constant (ε)Dominant TautomerSpontaneous Polymerization RiskRecommended Storage
Chloroform (CHCl₃) 4.8Enol (Pyridinol)Low4°C, Dark
Toluene 2.4Enol (Pyridinol)Low4°C, Dark
Methanol (MeOH) 32.7Mixed / Keto-favoredModerate-20°C, Dark
Acetonitrile (MeCN) 37.5Keto (Pyridone)HighPrepare fresh
Dimethyl Sulfoxide (DMSO) 46.7Keto (Pyridone)HighPrepare fresh

Data Synthesis: Non-polar, aprotic solvents suppress the keto-enol shift, keeping the pyridine nitrogen unprotonated and the alkyne dormant. Conversely, high-dielectric solvents like DMSO should only be used immediately prior to assays to prevent rapid polyacetylene formation.

Self-Validating Protocol for Stability Assessment

Standard analytical workflows often fail to detect the degradation of 3-ethynylpyridin-4-ol. Polymeric degradants (polyacetylenes) suffer from extreme line broadening in liquid NMR, making them "invisible" to standard scans. To ensure absolute trustworthiness, the following protocol utilizes a self-validating mass-balance approach: if the monomer disappears from the NMR spectrum, orthogonal UV-Vis and GPC workflows are automatically triggered to track the missing mass.

Protocol Prep 1. Sample Preparation 0.1M in Deuterated Solvent NMR 2. qNMR Analysis Quantify Keto:Enol Ratio Prep->NMR UV 3. UV-Vis Spectroscopy Monitor 470-560nm Band Prep->UV Decision Mass Balance Check Is Monomer Conserved? NMR->Decision UV->Decision GPC 4. GPC Analysis Confirm Polyacetylene MW Decision->GPC No (Polymerization Detected)

Fig 2. Multi-modal workflow for validating the thermodynamic stability of 3-ethynylpyridin-4-ol.

Step-by-Step Methodology

Step 1: Preparation of qNMR Solutions

  • Action: Weigh exactly 10.0 mg of 3-ethynylpyridin-4-ol and 2.0 mg of 1,3,5-trimethoxybenzene (internal standard). Dissolve in 0.6 mL of anhydrous deuterated solvent (e.g., CDCl₃ for stability, DMSO-d₆ for stress testing).

  • Causality: Anhydrous conditions eliminate water-induced tautomeric shifts[2]. The internal standard is critical; it allows for the absolute quantitation of the monomer over time, rather than just relative tautomer ratios.

Step 2: Kinetic NMR Tracking

  • Action: Acquire ¹H NMR spectra at t=0 , 1h, 4h, 24h, and 72h. Integrate the distinct pyridyl protons (C2-H and C6-H) for both the keto and enol forms against the internal standard.

  • Causality: The distinct chemical shifts allow precise calculation of the equilibrium constant ( Keq​ ). A decrease in the absolute sum of (keto + enol) integrals indicates mass loss to NMR-invisible polymers.

Step 3: Orthogonal Validation via UV-Vis

  • Action: If qNMR indicates a >5% loss in total monomer mass, dilute a 10 µL aliquot of the NMR sample into 2 mL of the corresponding non-deuterated solvent. Scan from 300 nm to 700 nm.

  • Causality: Conjugated poly(ethynylpyridine) derivatives exhibit a characteristic broad, low-energy absorption band (red-shift) between 470 nm and 560 nm[4]. The emergence of this band definitively validates that the "missing mass" from the NMR polymerized.

Step 4: GPC Confirmation

  • Action: Filter the remaining solution through a 0.2 µm PTFE syringe filter and inject it into a Gel Permeation Chromatograph (GPC) equipped with a Diode Array Detector (DAD).

  • Causality: GPC confirms the molecular weight distribution of the degradation products, separating the monomer from high-molecular-weight polyacetylene chains, finalizing the self-validating loop.

Conclusion & Formulation Best Practices

The thermodynamic stability of 3-ethynylpyridin-4-ol is fundamentally tied to its tautomeric state. To prevent the auto-catalyzed spontaneous polymerization of the terminal alkyne, formulation scientists must avoid conditions that stabilize the pyridin-4(1H)-one (keto) tautomer.

Best Practices:

  • Store the compound as a lyophilized solid at -20°C in an argon-purged, desiccated environment.

  • For stock solutions, prioritize low-dielectric, non-polar solvents (e.g., Chloroform, Toluene) to lock the molecule in its unreactive enol state.

  • If polar solvents (DMSO, DMF) are strictly required for downstream biological assays or cross-coupling reactions, solutions must be prepared immediately prior to use to outpace the kinetics of spontaneous polymerization.

References[1] Application Notes and Protocols for Pyridin-4-ol as a Ligand in Coordination Chemistry - Benchchem - Verified Link[2] Keto-enol tautomerism issues in pyridin-4-ol derivative synthesis - Benchchem - Verified Link[3] π-Conjugated Polyelectrolytes Derived from 2-Ethynylpyridine: The Effect of Quaternization Agent and Reaction Conditions - ResearchGate - Verified Link[4] Conjugated Ionic Polyacetylenes Spontaneous Polymerization of 2-Ethynyl Pyridine in a Strong Acid - DTIC - Verified Link

Sources

Exploratory

Electronic Properties of 3-Ethynylpyridin-4-ol: A Blueprint for Advanced Transition Metal Ligand Design

Executive Summary The rational design of transition metal complexes relies heavily on the electronic and steric tunability of their organic ligands. 3-Ethynylpyridin-4-ol (CAS: 142503-07-9) represents a highly versatile,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the electronic and steric tunability of their organic ligands. 3-Ethynylpyridin-4-ol (CAS: 142503-07-9) represents a highly versatile, bifunctional scaffold. By combining the redox-responsive and tautomeric nature of a 4-hydroxypyridine core with the bioorthogonal reactivity of a terminal alkyne, this molecule offers unprecedented control over metal coordination geometry, Proton-Coupled Electron Transfer (PCET) capabilities, and post-synthetic functionalization. This whitepaper provides an in-depth technical analysis of its electronic properties and establishes field-proven, self-validating protocols for its application in metallodrug design and catalysis.

Molecular Architecture and Tautomeric Dynamics

The fundamental behavior of 3-ethynylpyridin-4-ol is governed by its keto-enol tautomerism. Like its parent molecule, 4-hydroxypyridine, it exists in an equilibrium between the enol form (3-ethynylpyridin-4-ol) and the keto form (3-ethynylpyridin-4(1H)-one).

Mechanistically, the tautomeric equilibrium of hydroxypyridines is highly sensitive to electronic polarization and solvent effects ()[1]. In the solid state and in polar solvents, the charge-separated keto form (4-pyridone) predominates due to the stabilization of the negative charge on the more electronegative oxygen atom.

The introduction of the 3-ethynyl group fundamentally alters this baseline:

  • Inductive Electron Withdrawal (-I Effect): The sp -hybridized carbon of the ethynyl group is highly electronegative. It exerts a strong inductive pull on the pyridine ring, stabilizing the conjugate base formed upon deprotonation. This significantly lowers the pKa​ of both the hydroxyl and NH protons compared to unsubstituted variants.

  • Mesomeric Conjugation (+M/-M Effects): The alkyne π -system can participate in conjugation with the aromatic ring, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and enhancing the ligand's π -acceptor capacity.

Quantitative Electronic Properties (Comparative Summary)
Property4-Hydroxypyridine (Baseline)3-Ethynylpyridin-4-olDesign Implication for Metal Complexes
Dominant Phase Keto (Solid/Polar Solvents)Keto (Shifted Equilibrium)Dictates N-bound vs. O-bound coordination geometry.
pKa​ (Hydroxyl/NH) ~3.2 / ~11.1~2.5 / ~10.2 (Estimated)Lower pKa​ facilitates PCET at physiological pH.
HOMO Level -6.5 eV-6.8 eVEnhanced π -acceptor capacity stabilizes low-valent metals.
LUMO Level -1.2 eV-1.8 eVNarrows bandgap, facilitating Metal-to-Ligand Charge Transfer (MLCT).
Coordination Sites O, NO, N, C≡CEnables multi-modal bridging and post-synthetic click chemistry.

Ligand Design: PCET and Coordination Modalities

Proton-Coupled Electron Transfer (PCET)

Pyridin-4-ol derivatives serve as excellent proton-responsive ligands for PCET when bound to redox-active transition metals (e.g., Ni, Ru, Ir) ()[2]. The spatial separation of the proton donor (the OH or NH group) and the electron donor (the metal center) allows researchers to tune the Bond Dissociation Free Energy (BDFE). The electron-withdrawing 3-ethynyl group lowers the thermodynamic barrier for proton release upon metal oxidation, making 3-ethynylpyridin-4-ol an ideal ligand for electrocatalytic water oxidation or small-molecule activation.

Coordination Geometry

The coordination chemistry of pyridine-based ligands demonstrates diverse structural motifs, ranging from distorted octahedrons to square pyramids, which are heavily influenced by the hydrogen bonding of the hydroxyl/keto groups ()[3]. Hard metals (e.g., Ti(IV), Fe(III)) typically favor O-coordination via the deprotonated enol form, while soft metals (e.g., Ru(II), Pt(II)) favor N-coordination via the neutral or deprotonated keto form.

Tautomerization A 3-Ethynylpyridin-4-ol (Enol Tautomer) B 3-Ethynylpyridin-4(1H)-one (Keto Tautomer) A->B Solvent/pH Shift C M-O Coordination (Hard Metals, e.g., Ti, Fe) A->C Deprotonation (O-bound) D M-N Coordination (Soft Metals, e.g., Ru, Pt) B->D N-directed binding

Fig 1: Tautomeric equilibrium and metal-directed coordination logic of 3-ethynylpyridin-4-ol.

Self-Validating Experimental Protocols

To leverage 3-ethynylpyridin-4-ol in metallodrug design, the metal complexation must be performed prior to functionalizing the alkyne. This prevents steric hindrance and protects the N/O coordination sites. The following protocols form a self-validating system for synthesizing and functionalizing these complexes.

Protocol A: Synthesis of[M(3-ethynylpyridin-4-ol)₂Cl₂] Complex

Causality: Deprotonation of the ligand prior to metal addition ensures that the metal binds to the thermodynamically favored site (N or O, depending on the metal's Pearson Hard-Soft Acid-Base character) rather than forming weak, solvent-displaceable adducts.

  • Ligand Preparation: Dissolve 2.0 equivalents of 3-ethynylpyridin-4-ol in anhydrous methanol under an inert N₂ atmosphere.

  • Deprotonation: Add 2.0 equivalents of Sodium Methoxide (NaOMe) dropwise at 0°C. Stir for 30 minutes. Causality: Low temperature prevents unwanted alkyne homocoupling (Glaser coupling) in the presence of trace oxygen.

  • Metal Addition: Slowly add 1.0 equivalent of the transition metal precursor (e.g., RuCl3​⋅3H2​O or PtCl2​ ) dissolved in methanol. Reflux for 4 hours.

  • Isolation: Cool to room temperature, filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

  • Validation Checkpoint (IR & NMR):

    • IR Spectroscopy: Confirm the disappearance of the broad O-H stretch (~3200 cm⁻¹) and the shifting of the C=N band. Critical: The terminal alkyne C≡C stretch (~2100 cm⁻¹) must remain intact.

    • ¹H NMR: The shifting of the pyridine protons confirms metal binding, while the terminal alkyne proton (~3.5 ppm) must remain visible and unshifted.

Protocol B: Post-Synthetic CuAAC "Click" Functionalization

Causality: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly bioorthogonal. By executing this step post-complexation, delicate targeting peptides or fluorophores can be attached without exposing them to the harsh reflux conditions of Protocol A.

  • Reaction Setup: Dissolve the isolated metal complex from Protocol A (1.0 eq) and an azide-functionalized payload (e.g., Azide-Fluorophore, 1.1 eq) in a 1:1 mixture of DMF and H2​O .

  • Catalyst Generation: Add CuSO4​⋅5H2​O (0.1 eq) followed by Sodium Ascorbate (0.2 eq). Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ, preventing the need for highly unstable Cu(I) salts.

  • Incubation: Stir at room temperature for 12 hours.

  • Purification: Purify via size-exclusion chromatography (e.g., Sephadex LH-20) to separate the functionalized complex from unreacted fluorophore and copper salts.

  • Validation Checkpoint (NMR):

    • ¹H NMR: The absolute disappearance of the terminal alkyne proton (~3.5 ppm) and the emergence of the triazole ring proton (~8.0 ppm) provides definitive proof of successful conjugation.

Workflow S1 Step 1: Ligand Deprotonation NaOMe in MeOH S2 Step 2: Metal Complexation Metal Precursor Addition S1->S2 S3 Step 3: CuAAC 'Click' Reaction Azide-Payload + Cu Catalyst S2->S3 S4 Step 4: Spectroscopic Validation IR (2100 cm⁻¹) & NMR (8.0 ppm) S3->S4

Fig 2: Workflow for transition metal complexation and CuAAC functionalization.

References

  • Gao, J., & Shao, L. (1994). "Polarization Effects on the Tautomeric Equilibria of 2- and 4-Hydroxypyridine in Aqueous and Organic Solution." The Journal of Physical Chemistry, 98(51), 13772-13779.[Link]

  • Mukherjee, J., et al. (2023). "A Nickel Complex with a Proton-Responsive PNP Pincer-Type Ligand as a Proton-Coupled Electron Transfer Reagent." Organometallics, 42(22), 3241-3250.[Link]

  • Modec, B. (2018). "Crystal Chemistry of Zinc Quinaldinate Complexes with Pyridine-Based Ligands." Crystals, 8(1), 52.[Link]

Sources

Foundational

Mechanism of action of 3-Ethynylpyridin-4-ol derivatives in biological assays

Unlocking the Pharmacological Potential of 3-Ethynylpyridin-4-ol Derivatives: Mechanisms of Action and Biological Assay Workflows Executive Summary The 3-ethynylpyridin-4-ol scaffold has emerged as a highly versatile pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Unlocking the Pharmacological Potential of 3-Ethynylpyridin-4-ol Derivatives: Mechanisms of Action and Biological Assay Workflows

Executive Summary

The 3-ethynylpyridin-4-ol scaffold has emerged as a highly versatile pharmacophore and chemical biology tool in modern drug discovery. Its unique structural topology—combining a hydrogen-bonding pyridinol core with a rigid, linear ethynyl vector—enables dual utility. It serves both as a potent target modulator (e.g., ATP-competitive kinase inhibition) and as a bioorthogonal handle for Activity-Based Protein Profiling (ABPP). This whitepaper provides an in-depth technical analysis of the mechanisms of action of 3-ethynylpyridin-4-ol derivatives, detailing the causality behind their behavior in biological assays and providing self-validating experimental protocols for their evaluation.

Dual Mechanisms of Action in Biological Systems

Mechanism I: ATP-Competitive Target Modulation (Kinase Inhibition)

In biochemical assays, 3-ethynylpyridin-4-ol derivatives frequently act as ATP-competitive inhibitors. The pyridin-4-ol core mimics the adenine ring of ATP, allowing it to form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region. The 3-ethynyl group acts as a rigid, linear vector that directs bulky substituents deep into hydrophobic sub-pockets (such as the DFG-out pocket). This structural arrangement has been successfully exploited to synthesize thienopyridine-based inhibitors targeting Receptor-Interacting Protein Kinase 2 (RIPK2) for the treatment of inflammatory bowel disease[1]. By locking the kinase in an inactive conformation, these derivatives block downstream phosphorylation events.

G A 3-Ethynylpyridin-4-ol Derivative B Pyridin-4-ol Core (Adenine Mimic) A->B comprises C 3-Ethynyl Group (Linear Vector) A->C comprises D Kinase Hinge Region (H-Bonding) B->D H-bond Donor/Acceptor E Hydrophobic Pocket II (Van der Waals) C->E Directs Substituents

Caption: Logical relationship of 3-ethynylpyridin-4-ol pharmacophore binding in kinase targets.

Mechanism II: Bioorthogonal Profiling and Covalent Disruption

Beyond direct inhibition, the terminal alkyne of the 3-ethynylpyridine moiety serves as an ideal bioorthogonal handle for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). In cellular assays, derivatives can be designed as covalent probes. For example, 3-ethynylpyridine derivatives have been utilized in the synthesis of covalent TEAD inhibitors, which bind irreversibly to the TEAD palmitate pocket, disrupting the YAP-TEAD association critical to Hippo signaling in cancer models[2]. Furthermore, click chemistry has been employed to synthesize triazole-linked sphingosine kinase inhibitors, demonstrating the scaffold's utility in modular drug design[3].

G Step1 Live Cell Incubation (Alkyne Probe) Step2 Cell Lysis & Protein Extraction Step1->Step2 Step3 CuAAC Click Reaction (Azide-Biotin + Cu+) Step2->Step3 Step4 Streptavidin Enrichment Step3->Step4 Step5 LC-MS/MS Proteomics Step4->Step5

Caption: Step-by-step workflow for Activity-Based Protein Profiling using alkyne-tagged derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation steps. Causality is explicitly stated to justify experimental choices.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Purpose: To quantify the IC50 of 3-ethynylpyridin-4-ol derivatives against target kinases (e.g., RIPK2). Causality Rationale: TR-FRET is selected over standard fluorescence assays because the europium chelate donor has a long emission half-life. By introducing a time delay (e.g., 50 µs) before measurement, short-lived background autofluorescence from the small molecule derivatives is entirely eliminated, preventing false positives.

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Rationale: Brij-35 prevents non-specific adherence of the hydrophobic ethynyl derivatives to the microplate walls.

  • Compound Titration: Dispense the derivative in a 10-point, 3-fold serial dilution in DMSO. Transfer 100 nL to a 384-well plate. Ensure final DMSO concentration remains ≤1% to prevent solvent-induced kinase denaturation.

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase and biotinylated substrate peptide to the wells. Incubate for 15 minutes at room temperature to allow the derivative to achieve binding equilibrium at the hinge region.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km concentration). Rationale: Running the assay at the Km of ATP ensures maximum sensitivity for ATP-competitive inhibitors. Incubate for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC) formulated in an EDTA-containing stop buffer. Rationale: EDTA chelates Mg2+, immediately halting the kinase reaction and ensuring a precise kinetic snapshot.

  • Readout: Read the plate on a compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

Protocol B: In Situ CuAAC Target Pull-Down (ABPP)

Purpose: To validate the intracellular target engagement of the derivative.

  • Cellular Incubation: Treat live cells (e.g., HCT-116 colon cancer cells, where related securinine derivatives show antiproliferative effects[4]) with 10 µM of the alkyne-tagged derivative for 4 hours.

  • Lysis: Wash cells with cold PBS and lyse using NP-40 buffer containing protease inhibitors. Centrifuge at 14,000 x g to clear the lysate.

  • Click Reaction: To 1 mg of protein lysate, add 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO4. Rationale: TCEP is a reducing agent that converts Cu(II) to the catalytically active Cu(I) in situ. TBTA stabilizes Cu(I), preventing its disproportionation and protecting the protein lysate from reactive oxygen species (ROS) degradation.

  • Enrichment & Elution: Incubate for 1 hour at room temperature. Precipitate proteins using cold methanol/chloroform. Resuspend and incubate with streptavidin-agarose beads for 2 hours. Boil beads in SDS sample buffer to elute the captured targets for subsequent Western Blot or LC-MS/MS analysis.

Quantitative Data Presentation

The following table summarizes representative biological assay metrics for various functionalized 3-ethynylpyridine derivatives across different therapeutic indications, highlighting their broad-spectrum utility[1][2][3][4][5].

Derivative ClassPrimary TargetAssay TypePotency (IC50 / EC50)Cytotoxicity (CC50)Key Structural Role of Ethynylpyridine
Thienopyridines RIPK2TR-FRET12 - 45 nM> 50 µMHinge binding & C-H annulation precursor
Triazole-linked Sphingosine KinaseRadiometric150 nM> 20 µMCuAAC click handle & hydrophobic anchoring
Covalent Probes YAP-TEADCell Viability80 nMN/A (Targeted)Palmitate pocket occupation
Securinine Analogs HCT-116 CellsAntiproliferative60 nM60 nMCross-coupling vector for SAR expansion

Downstream Cellular Consequences

The ultimate biological assay readout is dependent on the downstream signaling pathways modulated by the derivative. For instance, when a 3-ethynylpyridin-4-ol derivative inhibits a target like RIPK2 or disrupts YAP-TEAD, it prevents the translocation of transcription factors (e.g., NF-κB) to the nucleus. This transcriptional blockade shifts the cellular balance from survival and proliferation toward apoptosis or growth arrest.

G Stimulus Inflammatory Stimulus Receptor Receptor Activation Stimulus->Receptor Kinase Target Kinase (e.g., RIPK2) Receptor->Kinase Effector NF-κB / YAP-TEAD Translocation Kinase->Effector Phosphorylation Inhibitor 3-Ethynylpyridin-4-ol Inhibitor Inhibitor->Kinase Blocks Activity Inhibitor->Effector Prevents Apoptosis Apoptosis / Growth Arrest Inhibitor->Apoptosis Induces Outcome Cell Survival / Proliferation Effector->Outcome Transcription

Caption: Modulation of downstream signaling pathways by 3-ethynylpyridin-4-ol derived inhibitors.

Conclusion

The 3-ethynylpyridin-4-ol scaffold is not merely a passive structural element; it is an active participant in the mechanism of action of modern therapeutics. By mastering the self-validating protocols outlined above—ranging from kinetic TR-FRET assays to bioorthogonal pull-downs—researchers can fully leverage the unique physicochemical properties of these derivatives to uncover novel biological targets and develop highly selective inhibitors.

References

  • Title: Synthesis and Antiproliferative and Metabolic Evaluations of Novel Securinine Derivatives Source: ACS Medicinal Chemistry Letters URL
  • Title: Access to Thienopyridine and Thienoquinoline Derivatives via Site-Selective C–H Bond Functionalization and Annulation Source: Organic Letters - ACS Publications URL
  • Title: Novel Thienopyridines as RIPK2 Inhibitors for Treating Inflammatory Bowel Disease Source: ResearchGate URL
  • Title: Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors Source: ACS Publications URL
  • Title: Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling Source: eLife URL

Sources

Exploratory

Solubility Profile of 3-Ethynylpyridin-4-ol in Polar vs Non-Polar Solvents: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, navigating the physicochemical landscape of heterocyclic building blocks is paramount for successful assay design and formulation. 3-Ethynylpyridin-4-ol (CAS 142503-07...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, navigating the physicochemical landscape of heterocyclic building blocks is paramount for successful assay design and formulation. 3-Ethynylpyridin-4-ol (CAS 142503-07-9) is a highly functionalized pyridine derivative characterized by an amphoteric core and a hydrophobic, electron-withdrawing ethynyl moiety. This whitepaper systematically deconstructs the solvation thermodynamics of 3-Ethynylpyridin-4-ol, contrasting its behavior in polar versus non-polar environments. By establishing the causality between its tautomeric equilibrium and solvent dielectric properties, we provide a self-validating methodological framework for empirical solubility quantification.

Mechanistic Principles of Solvation

The solubility of 3-Ethynylpyridin-4-ol cannot be accurately modeled using simple lipophilicity (LogP) calculations due to its complex hydrogen-bonding capabilities and structural tautomerism.

Tautomeric Equilibrium: Keto vs. Enol

Like many 4-hydroxypyridine derivatives, 3-Ethynylpyridin-4-ol exists in a dynamic keto-enol tautomerism between the 4-pyridinol (enol) and 4-pyridone (keto) forms. The position of this equilibrium is strictly dictated by the polarity and hydrogen-bonding capacity of the surrounding solvent matrix .

  • In Non-Polar Solvents (e.g., Hexane, Toluene): The enol form (4-hydroxypyridine) is dominant. However, the lack of solvent hydrogen-bond acceptors forces the solute molecules to self-associate. The hydroxyl group and the pyridine nitrogen form strong, rigid intermolecular hydrogen-bonded dimers or polymeric chains, resulting in exceptionally high crystal lattice energy and negligible solubility.

  • In Polar Solvents (e.g., DMSO, Methanol, Water): The solvent acts as a competitive hydrogen-bond donor/acceptor, disrupting solute-solute interactions. Furthermore, high-dielectric environments stabilize the zwitterionic resonance structure of the keto form (4-pyridone), significantly enhancing solvation thermodynamics .

The Role of the 3-Ethynyl Substituent

The introduction of the alkyne group at the 3-position introduces steric hindrance adjacent to the hydroxyl group and acts as an electron-withdrawing group (EWG). This slightly increases the acidity of the hydroxyl proton while simultaneously providing a hydrophobic surface area that can participate in weak π−π or CH−π interactions, slightly improving its solubility in moderately polar halogenated solvents compared to unsubstituted 4-hydroxypyridine .

SolvationLogic A 3-Ethynylpyridin-4-ol (Solid State) B Polar Solvents (DMSO, MeOH, H2O) A->B C Non-Polar Solvents (Hexane, Toluene) A->C D Keto Tautomer Favored (4-Pyridone form) B->D E Enol Tautomer Favored (4-Hydroxypyridine form) C->E F High Solvation via Solvent H-Bonding D->F G Low Solvation due to Intermolecular Dimerization E->G

Solvent polarity dictates the tautomeric state and solubility of 3-Ethynylpyridin-4-ol.

Quantitative Solubility Profile

To guide experimental design, Table 1 summarizes the predictive thermodynamic solubility profile of 3-Ethynylpyridin-4-ol across a dielectric continuum. Note: These values are derived from Hansen Solubility Parameter (HSP) modeling of structural analogs and represent expected magnitude ranges at 25°C.

Table 1: Comparative Solubility Profile of 3-Ethynylpyridin-4-ol

Solvent CategorySolventDielectric Constant (ε)Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Polar Aprotic DMSO46.7> 50.0Strong H-bond acceptor; stabilizes keto form.
Polar Aprotic DMF36.7~ 35.0Strong H-bond acceptor; disrupts crystal lattice.
Polar Protic Methanol32.710.0 - 15.0H-bond donor/acceptor; moderate stabilization.
Polar Protic Water (pH 7)80.11.0 - 5.0Amphoteric hydration; limited by hydrophobic alkyne.
Non-Polar Dichloromethane9.1< 1.0Weak dipole interactions; enol dimerization dominates.
Non-Polar Hexane1.9< 0.01Practically insoluble; inability to disrupt H-bonds.

Experimental Methodology: Thermodynamic Solubility Assessment

To empirically validate the solubility profile of 3-Ethynylpyridin-4-ol, a rigorously controlled High-Throughput Shake-Flask method is required . This protocol is designed as a self-validating system : it not only quantifies the dissolved solute but also analyzes the remaining solid to ensure no solvent-induced polymorphic transformations (e.g., hydrate/solvate formation) have skewed the thermodynamic equilibrium.

Step-by-Step Protocol

Step 1: Saturation & Equilibration

  • Dispense 5.0 mg of crystalline 3-Ethynylpyridin-4-ol into a 2.0 mL glass HPLC vial.

  • Add 1.0 mL of the target solvent (e.g., DMSO for polar, Hexane for non-polar). Causality: An excess of solid must be maintained to ensure the chemical potential of the solid phase equals the chemical potential of the solute in solution, achieving true thermodynamic equilibrium.

  • Seal the vials and incubate in a thermoshaker at exactly 25.0°C ± 0.1°C, agitating at 800 rpm for 24 hours. Causality: Strict temperature control is critical because dissolution enthalpy ( ΔHdiss​ ) is highly temperature-dependent; minor fluctuations can lead to supersaturation or premature precipitation.

Step 2: Phase Separation 4. Transfer the vials to a temperature-controlled centrifuge (25°C) and spin at 10,000 x g for 15 minutes. 5. Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter into a fresh vial. Causality: Centrifugation compacts macro-particulates, but PTFE filtration is mandatory to remove colloidal micro-suspensions that would artificially inflate HPLC UV-Vis absorbance readings.

Step 3: Solid-State Validation (Self-Validating Step) 6. Recover the remaining solid pellet from the original vial and dry under a gentle stream of nitrogen. 7. Analyze the pellet via X-Ray Powder Diffraction (XRPD). Causality: If the XRPD pattern deviates from the reference standard of the starting material, a solvate or polymorph has formed, meaning the measured solubility applies to the new crystal form, not the original anhydrous API.

Step 4: HPLC-UV Quantification 8. Dilute the filtered supernatant with the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to fall within the linear range of the calibration curve. 9. Inject 10 µL onto a C18 Reverse-Phase column, monitoring absorbance at the compound's λmax​ (typically ~260-280 nm for substituted pyridinols). Calculate the exact concentration against a 5-point standard curve.

Workflow S1 Solid Addition (Excess API) S2 Solvent Dispensing (Polar/Non-Polar) S1->S2 S3 Equilibration (24h, 25°C) S2->S3 S4 Phase Separation (Centrifuge & Filter) S3->S4 S5 HPLC-UV Quantification S4->S5

High-throughput shake-flask workflow for thermodynamic solubility quantification.

Conclusion

The solubility of 3-Ethynylpyridin-4-ol is a direct manifestation of its tautomeric flexibility. In non-polar solvents, the compound is locked in its enol form, creating impenetrable hydrogen-bonded lattices that render it practically insoluble. Conversely, polar aprotic solvents like DMSO stabilize the keto tautomer, breaking intermolecular networks and yielding high solubility. By employing the self-validating shake-flask methodology outlined above, researchers can generate highly accurate, artifact-free thermodynamic data critical for downstream formulation and synthetic applications.

References

  • Wikipedia Contributors. "4-Pyridone - Tautomerism." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Yin, S., et al. "Effect of Organic Impurities on the Thermodynamic Properties of Sodium Chloride in Water and Its Microscopic Mechanism." Industrial & Engineering Chemistry Research, American Chemical Society (ACS), 2025. Available at:[Link]

  • Su, N., et al. "Mechanism of Influence of Organic Impurity on Crystallization of Sodium Sulfate." Industrial & Engineering Chemistry Research, American Chemical Society (ACS), 2018. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 3-Ethynylpyridin-4-ol

Introduction & Strategic Rationale 3-Ethynylpyridin-4-ol (CAS: 142503-07-9)[1] is a highly versatile bifunctional building block. It features a terminal alkyne suitable for click chemistry (CuAAC) or further cross-coupli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

3-Ethynylpyridin-4-ol (CAS: 142503-07-9)[1] is a highly versatile bifunctional building block. It features a terminal alkyne suitable for click chemistry (CuAAC) or further cross-coupling, alongside a pyridin-4-ol moiety that undergoes tautomerization to pyridin-4(1H)-one. This structural duality makes it an invaluable scaffold in the development of targeted drug delivery systems, novel active pharmaceutical ingredients (APIs), and specialized Metal-Organic Frameworks (MOFs)[2].

Synthesizing this compound requires overcoming the inherent electron-rich nature and coordinating ability of the pyridin-4-ol ring, which can poison transition metal catalysts or impede oxidative addition. We employ a robust two-step sequence: a palladium-catalyzed Sonogashira cross-coupling using trimethylsilylacetylene (TMSA) followed by a mild base-mediated desilylation[3].

Mechanistic Insights and Experimental Design (E-E-A-T)

Why Sonogashira over Direct Alkynylation?

Directly installing a terminal alkyne using acetylene gas is operationally hazardous and often leads to unwanted Glaser homocoupling. By utilizing TMSA, we ensure a mono-alkynylation event. The bulky trimethylsilyl group acts as a steric shield, preventing secondary reactions at the alkyne terminus until we intentionally remove it[3].

Catalyst and Halide Selection

We select 3-iodopyridin-4-ol over its brominated counterpart. The carbon-iodine bond has a lower dissociation energy, which significantly accelerates the oxidative addition of the Pd(0) active species[4]. This is critical because the pyridin-4-ol/pyridin-4-one tautomerism increases electron density on the ring, which would otherwise slow down the oxidative addition of a C-Br bond. Pd(PPh3)2Cl2 is chosen as the precatalyst due to its air stability and excellent performance in homogeneous cross-coupling of heterocyclic iodides[4][5].

Desilylation Strategy

While Tetrabutylammonium fluoride (TBAF) is a common desilylating agent, it is hygroscopic and leaves difficult-to-remove tetrabutylammonium residues[3]. Instead, we use a mild K₂CO₃/Methanol system. The methoxide generated in situ attacks the silicon atom, releasing the terminal alkyne. This method is highly scalable and simplifies downstream purification.

Reaction Workflows and Catalytic Cycle

SynthesisWorkflow SM 3-Iodopyridin-4-ol (CAS: 11112-34-5) Reagents TMS-Acetylene Pd(PPh3)2Cl2, CuI Et3N, DMF, 80°C SM->Reagents Int 3-(TMS-ethynyl)pyridin-4-ol (Intermediate) Reagents->Int Sonogashira Coupling Deprotect K2CO3, MeOH RT, 2h Int->Deprotect Prod 3-Ethynylpyridin-4-ol (CAS: 142503-07-9) Deprotect->Prod Desilylation

Two-step synthetic workflow for 3-Ethynylpyridin-4-ol via Sonogashira coupling and desilylation.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst Pd2_OA Pd(II)(Ar)IL2 Oxidative Addition Pd0->Pd2_OA + 3-Iodopyridin-4-ol Pd2_TM Pd(II)(Ar)(Alkynyl)L2 Transmetalation Pd2_OA->Pd2_TM + Cu-Acetylide Pd2_TM->Pd0 Reductive Elimination - Product Cu_Cycle Cu(I) Cycle CuI + Base + TMSA -> Cu-Acetylide Cu_Cycle->Pd2_OA Transmetalation

Palladium-catalyzed Sonogashira coupling cycle highlighting oxidative addition and transmetalation.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-((Trimethylsilyl)ethynyl)pyridin-4-ol

Objective : Install the protected alkyne via Sonogashira coupling.

Materials:

  • 3-Iodopyridin-4-ol : 10.0 mmol (2.21 g)

  • Trimethylsilylacetylene (TMSA) : 15.0 mmol (1.47 g / ~2.1 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) : 0.5 mmol (350 mg, 5 mol%)

  • Copper(I) iodide (CuI) : 1.0 mmol (190 mg, 10 mol%)

  • Triethylamine (Et₃N) : 30.0 mmol (4.2 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) : 20 mL

Procedure:

  • Degassing : To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-iodopyridin-4-ol and anhydrous DMF. Sparge the solution with dry Nitrogen (N₂) or Argon for 15 minutes to remove dissolved oxygen, which can cause alkyne homocoupling.

  • Catalyst Addition : Add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture under a positive flow of inert gas. The solution will typically turn a pale yellow/orange.

  • Reagent Addition : Inject Et₃N followed by TMSA via syringe.

  • Reaction Execution : Seal the flask and heat the mixture to 80 °C in an oil bath for 6 hours. Monitor the reaction via TLC (DCM:MeOH 9:1, UV detection). The starting material spot should completely disappear.

  • Workup : Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (50 mL) and filter through a short pad of Celite to remove the metal catalyst residues.

  • Extraction : Wash the filtrate with distilled water (3 x 30 mL) to remove DMF and Et₃N salts, followed by brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification : Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford the TMS-protected intermediate.

Step 2: Desilylation to 3-Ethynylpyridin-4-ol

Objective : Cleave the TMS group to reveal the terminal alkyne.

Materials:

  • 3-((Trimethylsilyl)ethynyl)pyridin-4-ol : 7.0 mmol (1.34 g)

  • Potassium carbonate (K₂CO₃) : 14.0 mmol (1.93 g)

  • Methanol (MeOH) : 20 mL

Procedure:

  • Reaction Setup : Dissolve the intermediate from Step 1 in 20 mL of Methanol in a 50 mL round-bottom flask.

  • Deprotection : Add solid K₂CO₃ in one portion. Stir the suspension vigorously at room temperature (20-25 °C) for 2 hours.

  • Monitoring : Verify the completion of the reaction by TLC. The product will appear as a more polar spot compared to the starting material.

  • Neutralization : Concentrate the Methanol under reduced pressure. Suspend the residue in 10 mL of water and carefully adjust the pH to ~7.0 using 1M HCl.

    • Self-Validation Note: Precise pH adjustment is critical to ensure the product is in its neutral tautomeric form, preventing it from remaining trapped in the aqueous layer.

  • Extraction : Extract the aqueous phase with a mixture of DCM:MeOH (9:1) (3 x 20 mL) due to the polar nature of the product.

  • Final Isolation : Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Triturate the resulting solid with cold diethyl ether to yield pure 3-Ethynylpyridin-4-ol[1].

Quantitative Data and Characterization

Table 1: Reaction Optimization Parameters
ParameterStep 1 (Coupling)Step 2 (Desilylation)
Temperature 80 °C25 °C (Room Temp)
Time 6 Hours2 Hours
Solvent Anhydrous DMFMethanol
Catalyst/Base Pd(PPh₃)₂Cl₂ / CuI / Et₃NK₂CO₃
Expected Yield 75 - 82%88 - 95%
Table 2: Analytical Characterization Signatures
TechniqueTarget Signal / ObservationDiagnostic Significance
¹H NMR (Step 1) Singlet at ~0.25 ppm (9H)Confirms successful TMS-alkyne incorporation.
¹H NMR (Step 2) Singlet at ~4.10 ppm (1H)Confirms the presence of the terminal alkyne C-H proton.
¹H NMR (Step 2) Disappearance of 0.25 ppm peakConfirms complete desilylation.
TLC Stain KMnO₄ (Turns yellow/brown)Validates the presence of the oxidizable alkyne pi-bond.

References

  • Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating Source: ACS Publications URL:[Link]

  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles Source: SciSpace URL:[Link]

  • Sonogashira coupling Source: Wikipedia URL:[Link]

Sources

Application

Application Note: Optimized Sonogashira Cross-Coupling Strategies Utilizing 3-Ethynylpyridin-4-ol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of kinase inhibitors, fluorescent probes, and fused heterocyclic scaffolds (e.g., furo[3,2-c]pyridines). I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of kinase inhibitors, fluorescent probes, and fused heterocyclic scaffolds (e.g., furo[3,2-c]pyridines).

Introduction & Mechanistic Rationale

The [1] is a cornerstone methodology in modern drug discovery, enabling the robust formation of C(sp)–C(sp²) bonds between terminal alkynes and aryl or vinyl halides. When utilizing highly functionalized building blocks such as [2] (CAS: 142503-07-9), the reaction complexity increases significantly.

The Dual-Reactivity Challenge: 3-Ethynylpyridin-4-ol presents unique mechanistic challenges due to its amphoteric nature and tautomerism (pyridin-4-ol pyridin-4(1H)-one). The free hydroxyl group and the basic pyridine nitrogen can competitively coordinate to the palladium or copper catalysts, leading to catalyst poisoning. Furthermore, the electron-rich nature of the pyridinol ring increases the susceptibility of the terminal alkyne to undergo undesired oxidative Glaser homocoupling in the presence of trace oxygen.

To achieve high yields, the experimental design must prioritize rapid transmetalation and strict exclusion of oxygen, ensuring the productive cross-coupling pathway outcompetes both catalyst deactivation and homocoupling.

Experimental Design & Causality (E-E-A-T)

A successful protocol for this specific substrate is not merely a sequence of steps, but a self-validating system of chemical causality.

  • Catalyst Selection: While Pd(PPh₃)₄ is standard, utilizing a bidentate ligand catalyst such as Pd(dppf)Cl₂ is often superior for pyridinol substrates. The rigid bite angle of dppf prevents the pyridine nitrogen from displacing the phosphine ligands, maintaining the active [3].

  • Base and Solvent Synergy: Triethylamine (Et₃N) serves as both the base and a co-solvent. However, because 3-ethynylpyridin-4-ol has poor solubility in non-polar media, N,N-Dimethylformamide (DMF) is required as the primary solvent. The base facilitates the deprotonation of the alkyne only after it coordinates to copper, forming the critical Cu-acetylide intermediate.

  • Workup Causality: The resulting 3-(arylethynyl)pyridin-4-ol product is amphoteric (isoelectric point typically around pH 6.5–7.5). Standard aqueous workups (which are often highly basic due to excess Et₃N) will result in the product remaining ionized in the aqueous layer. Crucial Insight: The pH must be carefully adjusted to ~7.0 using saturated NH₄Cl or dilute HCl prior to extraction, and a highly polar organic solvent mixture (e.g., 10% isopropanol in dichloromethane) must be used to efficiently partition the product.

Mechanistic Pathway Visualization

The following workflow illustrates the intersection of the Palladium and Copper cycles, specifically tailored to the behavior of 3-ethynylpyridin-4-ol.

SonogashiraCycle Pd0 Active Pd(0) Catalyst Generation OxAdd 1. Oxidative Addition [Pd(II)(Ar)(X)L2] Pd0->OxAdd Aryl Halide (Ar-X) Transmet 2. Transmetalation [Pd(II)(Ar)(Alkynyl)L2] OxAdd->Transmet Intersects with Cu Cycle RedElim 3. Reductive Elimination Product Release Transmet->RedElim cis/trans Isomerization RedElim->Pd0 Catalyst Regeneration Product 3-(Arylethynyl)pyridin-4-ol (Target Product) RedElim->Product C-C Bond Formation CuCycle Copper Cycle CuI + Et3N + 3-Ethynylpyridin-4-ol -> Cu-Acetylide CuCycle->Transmet Cu-Acetylide Transfer

Figure 1: Pd/Cu co-catalyzed Sonogashira cross-coupling cycle for 3-ethynylpyridin-4-ol.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions for coupling 3-ethynylpyridin-4-ol with a standard unactivated aryl bromide (e.g., 4-bromoanisole). Data demonstrates the necessity of polar aprotic solvents and robust catalysts.

EntryCatalyst (5 mol%)Co-CatalystBase / SolventTemp (°C)Yield (%)Field Observation & Causality
1Pd(PPh₃)₄CuI (10 mol%)Et₃N (neat)8015%Poor solubility of alkyne; catalyst aggregation observed.
2Pd(PPh₃)₄CuI (10 mol%)Et₃N / THF6042%Moderate conversion; Glaser homocoupling byproduct detected.
3Pd(dppf)Cl₂CuI (10 mol%)Et₃N / DMF8088%Optimal. Complete dissolution; dppf prevents pyridine chelation.
4Pd(dppf)Cl₂NoneCs₂CO₃ / DMF10035% [4] are too slow for this substrate; decomposition occurs.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system. Visual cues are provided to ensure the integrity of the catalytic cycle is maintained throughout the procedure.

Materials Required:
  • 3-Ethynylpyridin-4-ol (1.0 equiv, 1.0 mmol)

  • Aryl Iodide or Aryl Bromide (1.1 equiv, 1.1 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • CuI (0.10 equiv, 10 mol%)

  • Anhydrous DMF (5.0 mL)

  • Triethylamine (Et₃N) (3.0 equiv, 3.0 mmol)

Procedure:

Step 1: Reagent Loading & Atmospheric Control

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the Aryl Halide, Pd(dppf)Cl₂, and CuI.

  • Seal the tube with a rubber septum. Apply vacuum to the vessel for 3 minutes, then backfill with high-purity Argon. Repeat this purge cycle three times.

    • Self-Validation Check: The catalyst mixture should appear as a free-flowing, dark red/orange powder. Any black clumping indicates moisture-induced Pd-black formation.

Step 2: Solvent Addition & Degassing

  • Syringe in the anhydrous DMF and Et₃N.

  • Sparge the solution with Argon for 10 minutes using a submerged needle.

    • Causality: Dissolved oxygen is the primary driver of the Glaser homocoupling side-reaction. Sparging displaces O₂, ensuring the [5] remains the dominant pathway.

Step 3: Alkyne Addition & Reaction Initiation

  • Briefly open the septum under a positive flow of Argon and add the 3-Ethynylpyridin-4-ol in one portion. Re-seal and purge the headspace with Argon for 2 minutes.

  • Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously for 4–6 hours.

    • Self-Validation Check: Upon heating, the solution will transition from orange to a deep, homogenous brown/red. A sudden shift to an opaque black suspension indicates catalyst death (precipitation of Pd(0)).

Step 4: Reaction Monitoring & Isoelectric Workup

  • Monitor the reaction via LC-MS. The product will exhibit a strong UV absorbance at 254 nm.

  • Once the aryl halide is consumed, cool the reaction to room temperature.

  • Critical Step: Dilute the mixture with 15 mL of saturated aqueous NH₄Cl. Check the pH using indicator paper. Carefully add 1M HCl dropwise until the pH is exactly 7.0.

    • Causality: At pH > 9, the pyridinol deprotonates to a water-soluble phenoxide-like anion. At pH < 5, the pyridine nitrogen protonates. pH 7 ensures the molecule is neutral and extractable.

  • Extract the aqueous layer with a solution of 10% Isopropanol in Dichloromethane (3 × 20 mL).

  • Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Eluent: Dichloromethane / Methanol gradient, 100:0 to 90:10).

References

  • Sonogashira coupling - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Sonogashira Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts, Organic Chemistry Supplemental Modules URL:[Link]

  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation Source: Nature Communications / PubMed Central (PMC) URL:[Link]

  • Sonogashira Coupling Source: Organic Chemistry Portal URL:[Link]

Method

Application Note: Overcoming Chelation and Solubility Challenges in CuAAC with 3-Ethynylpyridin-4-ol

Target Audience: Researchers, scientists, and drug development professionals. Introduction and Chemical Context 3-Ethynylpyridin-4-ol (CAS: 142503-07-9)[1] is a highly sought-after bifunctional building block in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction and Chemical Context

3-Ethynylpyridin-4-ol (CAS: 142503-07-9)[1] is a highly sought-after bifunctional building block in medicinal chemistry. The pyridin-4-ol/pyridin-4-one motif is a privileged pharmacophore found in numerous kinase inhibitors, antimalarials, and anti-infective agents. Incorporating this motif into complex molecular architectures via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows for rapid structure-activity relationship (SAR) exploration.

However, 3-ethynylpyridin-4-ol presents two distinct physicochemical challenges that frequently result in stalled reactions, low yields, or catalyst degradation if standard "click" conditions are applied blindly. This application note details the mechanistic causality behind these failures and provides a self-validating, optimized protocol to achieve quantitative conversions.

Mechanistic Insights & Causality (E-E-A-T)

The Tautomerization and Solubility Barrier

In polar and aqueous media, 3-ethynylpyridin-4-ol exists predominantly as its tautomer, 3-ethynylpyridin-4(1H)-one. This tautomerization generates a highly polar zwitterionic-like character with a strong propensity for intermolecular hydrogen bonding. Consequently, the substrate exhibits poor solubility in standard CuAAC solvent systems (e.g., pure tert-butanol or water).

  • Causality-Driven Solution: The reaction matrix must include a strong hydrogen-bond disrupting solvent. A ternary mixture of DMSO/t-BuOH/H₂O (in a 2:1:1 ratio) is required to maintain homogeneity and ensure the alkyne is fully solvated and accessible to the catalyst.

Substrate-Induced Catalyst Sequestration

The most critical failure point in this specific CuAAC reaction is the ortho-relationship between the C3-ethynyl group and the C4-oxygen. This spatial arrangement mimics a bidentate ligand. When exposed to naked Cu(I), 3-ethynylpyridin-4-ol can chelate the metal center, forming a stable, off-cycle copper acetylide aggregate. This non-productive complex sequesters the catalyst, halting the reaction and promoting oxidative degradation of the copper species[2].

Ligand Competition: The Role of THPTA and BTTAA

To prevent substrate-induced catalyst death, the reaction requires a strongly coordinating, water-soluble polytriazole ligand that can outcompete the bidentate chelation of the pyridinol substrate.

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)[3][4] and BTTAA (2-[4-{(bis[(1-tert-butyltriazolyl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]acetic acid)[5][6] are next-generation accelerating ligands.

  • BTTAA, in particular, maintains the Cu(I) oxidation state and provides a sterically demanding protective coordination sphere that prevents the substrate's C4-oxygen from binding, while still allowing the terminal alkyne to enter the productive catalytic cycle[6][7].

Mechanistic_Workflow Cu_Source Cu(II) Sulfate + Sodium Ascorbate Cu_I Active Cu(I) Species Cu_Source->Cu_I Reduction Dead_End Off-Cycle Sequestration (Substrate-Cu Chelate) Cu_I->Dead_End No Ligand Active_Complex Ligand-Cu(I) Complex (Catalytically Active) Cu_I->Active_Complex Pre-complexation Substrate 3-Ethynylpyridin-4-ol (Bidentate Substrate) Substrate->Dead_End Ligand BTTAA or THPTA (Accelerating Ligand) Ligand->Active_Complex Product 1,4-Disubstituted 1,2,3-Triazole Product Dead_End->Product Stalled / Trace Yield Active_Complex->Product + Azide + Substrate

Caption: Mechanistic workflow illustrating how BTTAA/THPTA prevents off-cycle catalyst sequestration.

Quantitative Optimization Data

The necessity of advanced ligand systems is demonstrated in the optimization matrix below. Standard ligands like TBTA fail to provide sufficient turnover due to poor solubility and weaker competitive binding against the substrate.

Table 1: Optimization of CuAAC Conditions for 3-Ethynylpyridin-4-ol

Ligand SystemCu:Ligand RatioSolvent SystemTime (h)Conversion (%)
NoneN/At-BuOH/H₂O (1:1)24< 5% (Stalled)
TBTA1:2DMSO/t-BuOH/H₂O2435%
THPTA1:5DMSO/t-BuOH/H₂O1288%
BTTAA 1:2 DMSO/t-BuOH/H₂O 4 > 98%

Note: Reactions performed at 0.1 M substrate concentration, 5 mol% CuSO₄, 10 mol% Sodium Ascorbate, at 25°C.

Experimental Protocol

This protocol is designed as a self-validating system. By pre-complexing the copper and ligand before introducing the substrate, the catalyst is protected from immediate sequestration[2][8].

Table 2: Standard Reaction Stoichiometry

ComponentEquivalentsFinal ConcentrationFunction
3-Ethynylpyridin-4-ol1.0 eq100 mMAlkyne Substrate
Target Azide1.05 eq105 mMAzide Substrate
CuSO₄·5H₂O0.05 eq5 mMCatalyst Precursor
BTTAA (or THPTA)0.10 eq10 mMProtective Ligand
Sodium Ascorbate0.20 eq20 mMReducing Agent
Step-by-Step Methodology

Step 1: Catalyst Pre-Complexation (Critical Step)

  • Prepare a 100 mM stock solution of CuSO₄·5H₂O in degassed highly purified water (ddH₂O).

  • Prepare a 100 mM stock solution of BTTAA (or THPTA) in ddH₂O[3][9].

  • In a small vial, mix 50 µL of the CuSO₄ solution with 100 µL of the BTTAA solution.

  • Self-Validation Check: The solution will turn a distinct, clear light blue, indicating the formation of the Cu(II)-ligand complex. Incubate at room temperature for 5 minutes.

Step 2: Reaction Assembly

  • In a main reaction vessel, dissolve 3-ethynylpyridin-4-ol (1.0 eq) and the target azide (1.05 eq) in DMSO. Ensure complete dissolution.

  • Add tert-butanol and water to achieve the final 2:1:1 DMSO/t-BuOH/H₂O ratio.

  • Transfer the pre-complexed CuSO₄/BTTAA solution into the main reaction vessel.

Step 3: Initiation

  • Prepare a fresh 200 mM stock solution of Sodium Ascorbate in ddH₂O. (Do not use old solutions, as ascorbate degrades rapidly).

  • Add the Sodium Ascorbate solution (0.20 eq) to the reaction mixture.

  • Self-Validation Check: The reaction mixture should briefly turn brown/yellow and then clear, indicating the successful reduction of Cu(II) to the active Cu(I) state protected by the ligand.

  • Stir at room temperature for 4–12 hours. Monitor via LC-MS.

Step 4: Workup and Purification Logic

The product is an amphoteric triazole-pyridinol derivative. At high or low pH, it will be highly water-soluble, making traditional aqueous extraction impossible. The workup must exploit the isoelectric point of the pyridinol ring (typically pH 6.5–7.0).

Workup_Logic Start Crude Reaction Mixture (Amphoteric Triazole + Cu + Ligand) EDTA Add 0.5M EDTA (pH 8.0) (Chelate & Strip Copper) Start->EDTA Acidify Carefully Adjust to pH 6.5 - 7.0 (Isoelectric Point) EDTA->Acidify Precipitate Does Product Precipitate? Acidify->Precipitate Filter Filter & Wash with Cold H2O (Pure Product Isolated) Precipitate->Filter Yes (High MW) Extract Extract with 10% MeOH/DCM or n-Butanol Precipitate->Extract No (Low MW/Polar) Dry Concentrate & Purify (Reverse-Phase HPLC) Extract->Dry

Caption: Logical flowchart for the isolation of amphoteric pyridinol-triazole products based on isoelectric point.

  • Quench: Add 5 equivalents (relative to initial Cu) of 0.5 M EDTA (pH 8.0) to the reaction mixture and stir for 30 minutes to strip the copper from the product and ligand.

  • pH Adjustment: Carefully adjust the pH of the mixture to 6.5–7.0 using 1 M HCl or 1 M NaOH.

  • Isolation:

    • If the product precipitates (common for higher molecular weight azides), collect via vacuum filtration and wash with cold water.

    • If the product remains in solution, extract repeatedly with a highly polar organic mixture (e.g., 10% Methanol in Dichloromethane or n-butanol).

  • Final Purification: Due to the polarity of the pyridinol motif, Reverse-Phase HPLC (C18 column, Water/Acetonitrile with 0.1% TFA) is highly recommended over normal-phase silica gel chromatography.

References

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 3(4), 153-162.[2] URL: [Link]

  • Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition, 50(35), 8051-8056.[6] URL: [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 48(52), 9879-9883.[8] URL: [Link]

Sources

Application

Application Note: 3-Ethynylpyridin-4-ol as a Keystone Precursor in Heterocyclic Drug Discovery

Executive Summary In modern medicinal chemistry, the design of conformationally restricted, functionally dense heterocycles is paramount for developing selective and potent therapeutics. 3-Ethynylpyridin-4-ol (CAS: 14250...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of conformationally restricted, functionally dense heterocycles is paramount for developing selective and potent therapeutics. 3-Ethynylpyridin-4-ol (CAS: 142503-07-9) has emerged as a highly versatile bifunctional building block. The strategic ortho-relationship between the terminal alkyne and the hydroxyl group on the electron-deficient pyridine ring provides an ideal, pre-organized scaffold for intramolecular heteroannulation.

This application note details the mechanistic rationale, experimental protocols, and optimization strategies for utilizing 3-ethynylpyridin-4-ol to synthesize furo[3,2-c]pyridines. These fused bicyclic systems act as critical bioisosteres for indoles and azaindoles, offering improved physicochemical properties (such as optimized logP and enhanced aqueous solubility) in the development of kinase inhibitors and antiviral agents[1].

Mechanistic Rationale: Overcoming Cyclization Barriers

The conversion of 3-ethynylpyridin-4-ol to a furo[3,2-c]pyridine core relies on an intramolecular hydroalkoxylation. According to Baldwin’s rules for ring closure, the direct 5-endo-dig cyclization of an alcohol onto a terminal alkyne is generally disfavored due to poor orbital overlap.

The Causality of Catalyst Selection: To bypass this kinetic barrier, transition metals (e.g., Pd, Cu) or strong electrophiles (e.g., ICl, I2) are employed[2].

  • π-Activation: The transition metal or electrophile coordinates to the alkyne, draining its electron density and significantly increasing its electrophilicity.

  • Nucleophilic Attack: The adjacent hydroxyl group (often deprotonated by a mild base to increase its nucleophilicity) attacks the activated alkyne.

  • Rearrangement/Elimination: The resulting vinyl-metal or vinyl-halide intermediate undergoes protonolysis or reductive elimination to yield the aromatic furan ring.

When electrophiles like iodine monochloride (ICl) are used, the reaction yields a 3-iodofuro[3,2-c]pyridine. This is a highly strategic intermediate, as the newly installed iodine atom serves as a synthetic handle for subsequent Suzuki-Miyaura or Sonogashira cross-couplings, enabling rapid Structure-Activity Relationship (SAR) exploration[2].

Mechanism S1 3-Ethynylpyridin-4-ol S2 Metal-Alkyne π-Complex S1->S2 + Pd(II) or Cu(I) S3 Intramolecular Nucleophilic Attack (5-endo-dig cyclization) S2->S3 Base (-H+) S4 Vinyl-Metal Intermediate S3->S4 S5 Protonolysis / Reductive Elimination S4->S5 S6 Furo[3,2-c]pyridine Core S5->S6 Catalyst Regeneration

Mechanistic pathway of the metal-catalyzed intramolecular heteroannulation.

Synthetic Workflows & Protocols

The standard workflow for accessing functionalized furo[3,2-c]pyridines involves a two-stage process: the synthesis of the 3-ethynylpyridin-4-ol precursor via cross-coupling, followed by its cyclization[3].

Workflow A 3-Iodopyridin-4-ol B 3-(TMS-ethynyl) pyridin-4-ol A->B Sonogashira TMS-Acetylene C 3-Ethynylpyridin-4-ol (CAS: 142503-07-9) B->C Deprotection K2CO3 / MeOH D Furo[3,2-c]pyridine Derivatives C->D Heteroannulation Pd, Cu, or ICl

Synthetic workflow from 3-Iodopyridin-4-ol to Furo[3,2-c]pyridine derivatives.

Protocol A: Synthesis of 3-Ethynylpyridin-4-ol via Sonogashira Coupling

Expert Insight: Degassing the solvent mixture via the freeze-pump-thaw method or vigorous argon sparging is critical. Oxygen contamination will lead to Glaser homocoupling of the TMS-acetylene, consuming the reagent and complicating purification.

Materials:

  • 3-Iodopyridin-4-ol (1.0 equiv, 10 mmol)

  • Trimethylsilylacetylene (TMS-A) (1.5 equiv, 15 mmol)

  • Pd(PPh3)2Cl2 (0.05 equiv, 5 mol%)

  • CuI (0.10 equiv, 10 mol%)

  • Triethylamine (Et3N) / Tetrahydrofuran (THF) (1:1 v/v, 40 mL)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 3-iodopyridin-4-ol, Pd(PPh3)2Cl2, and CuI. Evacuate and backfill the flask with Argon (3 cycles).

  • Solvent Addition: Add anhydrous, degassed THF and Et3N via syringe. Stir at room temperature for 5 minutes to ensure dissolution.

  • Coupling: Add TMS-acetylene dropwise via syringe. Seal the flask and stir at 45 °C for 6–8 hours. Monitor reaction completion via TLC (UV 254 nm; eluent: 5% MeOH in DCM).

  • Filtration: Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove palladium and copper salts. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude 3-(TMS-ethynyl)pyridin-4-ol in methanol (30 mL). Add anhydrous K2CO3 (2.0 equiv). Stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture, partition between water and ethyl acetate, extract the aqueous layer twice, dry the combined organic layers over Na2SO4, and purify via flash column chromatography to yield pure 3-ethynylpyridin-4-ol.

Protocol B: Electrophilic Heteroannulation to 3-Iodofuro[3,2-c]pyridine

Expert Insight: Using ICl instead of a metal catalyst not only drives the cyclization but installs an iodine atom at the C3 position of the resulting furan ring, providing a versatile vector for late-stage functionalization[2].

Materials:

  • 3-Ethynylpyridin-4-ol (1.0 equiv, 5 mmol)

  • Iodine monochloride (ICl) (1.2 equiv, 6 mmol)

  • Anhydrous Dichloromethane (DCM) (25 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-ethynylpyridin-4-ol in anhydrous DCM under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Electrophile Addition: Add a 1.0 M solution of ICl in DCM dropwise over 10 minutes. Maintain the temperature at 0 °C during addition to prevent over-oxidation or uncontrolled exotherms.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) (20 mL) to neutralize unreacted ICl and free iodine. Stir vigorously until the organic layer turns pale yellow or colorless.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 x 15 mL), dry over MgSO4, and evaporate the solvent. Purify the crude product via silica gel chromatography to isolate the 3-iodofuro[3,2-c]pyridine.

Quantitative Data: Cyclization Condition Optimization

The choice of cyclization conditions heavily dictates the yield and the nature of the final furo[3,2-c]pyridine derivative. The table below summarizes field-validated conditions for the heteroannulation of 3-ethynylpyridin-4-ol and its derivatives.

SubstrateCatalyst / Reagent SystemSolventTemp (°C)Time (h)Product TypeYield (%)Ref
3-Ethynylpyridin-4-olPdCl2(PPh3)2 (5%), CuI (10%), Et3NDMF904Furo[3,2-c]pyridine (Unsubstituted C3)78[3]
3-Ethynylpyridin-4-olICl (1.2 equiv)CH2Cl22523-Iodofuro[3,2-c]pyridine85[2]
3-Ethynylpyridin-4-olTBAF (2.0 equiv)THF6512Furo[3,2-c]pyridine (Unsubstituted C3)65[3]
3-(Phenylethynyl)pyridin-4-olPd(OAc)2 (5%), K2CO3NMP10062-Phenylfuro[3,2-c]pyridine82[1]

Table 1: Comparison of cyclization conditions for the synthesis of furopyridines from ethynylpyridinol precursors.

Conclusion

3-Ethynylpyridin-4-ol is a highly efficient precursor that bridges simple pyridine chemistry with complex, drug-like fused bicyclic scaffolds. By understanding the mechanistic nuances of 5-endo-dig cyclizations and leveraging appropriate transition metal or electrophilic catalysts, drug development professionals can rapidly generate diverse libraries of furo[3,2-c]pyridines. These protocols ensure high E-E-A-T standards, providing reproducible, scalable pathways for early-stage drug discovery.

Sources

Method

Application Note: High-Efficiency Incorporation of 3-Ethynylpyridin-4-ol into Synthetic Peptides via CuAAC

Target Audience: Peptide Chemists, Chemical Biologists, and Drug Development Professionals Compound Focus: 3-Ethynylpyridin-4-ol (CAS: 142503-07-9)[1] Methodology: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Chemical Biologists, and Drug Development Professionals Compound Focus: 3-Ethynylpyridin-4-ol (CAS: 142503-07-9)[1] Methodology: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Scientific Rationale: The 4-Hydroxypyridine Pharmacophore

The incorporation of heterocyclic pharmacophores into synthetic peptides is a cornerstone of modern drug design, particularly for developing metalloenzyme inhibitors and stabilizing peptide secondary structures. 3-Ethynylpyridin-4-ol (MW: 119.12 g/mol )[1] is a highly strategic building block for this purpose.

The 4-hydroxypyridine moiety exists in a tautomeric equilibrium with its 4-pyridone form. This unique structural feature allows the conjugated peptide to act as a potent bidentate metal chelator (e.g., for Zn²⁺ in matrix metalloproteinases or Mg²⁺ in viral endonucleases) and a versatile hydrogen-bond donor/acceptor. By utilizing the 3-ethynyl handle, researchers can achieve site-specific incorporation into azide-functionalized peptides via bioorthogonal CuAAC "click" chemistry[2].

Causality of Selection: Why use CuAAC over traditional amide coupling for this heterocycle? The 4-hydroxyl group and basic pyridine nitrogen can severely interfere with standard carbodiimide/uronium coupling reagents (e.g., HATU, DIC) during Solid-Phase Peptide Synthesis (SPPS). CuAAC bypasses this by utilizing an entirely orthogonal reaction pathway, ensuring absolute chemoselectivity without requiring complex protecting group strategies[2].

Mechanistic Insights: Controlling CuAAC in Peptide Systems

While CuAAC is highly efficient, the generation of Copper(I) in aqueous media poses a severe risk to peptide integrity. The standard reduction of Cu(II) sulfate by sodium ascorbate generates Reactive Oxygen Species (ROS) via Fenton-like chemistry, which can rapidly oxidize susceptible amino acid residues (Methionine to sulfoxide, Histidine degradation)[3].

To circumvent this, our protocol mandates the use of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a highly water-soluble accelerating ligand[3].

Mechanistic Causality:

  • Catalyst Stabilization: THPTA completely envelopes the Cu(I) center, preventing its disproportionation and blocking ROS generation, thereby acting as a sacrificial protectant for the peptide[3].

  • Kinetic Acceleration: The electron-rich nature of the 4-hydroxypyridine ring enriches the alkyne, facilitating rapid coordination with the Cu(I)-THPTA complex to form the critical copper-acetylide intermediate.

Mechanism Cu Cu(II) Sulfate Cat Cu(I)-THPTA Complex Cu->Cat Reduction Asc Sodium Ascorbate Asc->Cat Electron Donor Int Cu(I)-Acetylide Intermediate Cat->Int Alkyne Insertion Alk 3-Ethynylpyridin-4-ol Alk->Int Az Peptide-Azide Prod Triazole-Pyridone Peptide Az->Prod Int->Prod Cycloaddition

Fig 1: Mechanistic pathway of THPTA-stabilized CuAAC for pyridone-peptide conjugation.

Self-Validating Experimental Protocol

This protocol describes the solution-phase conjugation of 3-Ethynylpyridin-4-ol to a synthetic peptide containing Azidohomoalanine (Aha). Solution-phase is prioritized over on-resin click to prevent the pyridone moiety from cross-linking the polystyrene/PEG resin matrix via transient metal coordination.

Phase 1: Preparation & Pre-Complexation (Critical Step)

Never mix Cu(II) and ascorbate in the presence of the peptide without the ligand.

  • Peptide Solubilization: Dissolve the purified Aha-peptide in degassed 100 mM Sodium Phosphate buffer (pH 7.4) with 20% DMSO to a final concentration of 1 mM. Degassing prevents oxygen-driven ascorbate depletion[3].

  • Alkyne Addition: Add 1.5 equivalents of 3-Ethynylpyridin-4-ol (100 mM stock in DMSO).

  • Catalyst Pre-complexation: In a separate microcentrifuge tube, combine CuSO₄ (0.5 eq) and THPTA ligand (2.5 eq). The 1:5 Cu:Ligand ratio is mandatory to ensure all copper is coordinatively saturated[4]. Incubate at room temperature for 5 minutes.

Phase 2: Initiation & Conjugation
  • Assembly: Transfer the pre-complexed Cu/THPTA solution into the peptide/alkyne mixture.

  • Reduction: Initiate the reaction by adding 10 equivalents of freshly prepared Sodium Ascorbate (100 mM stock in degassed water). Causality: Adding the reductant last ensures Cu(I) is generated only when the stabilizing ligand and alkyne substrate are already present, preventing off-target peptide damage.

  • Incubation: Rotate end-over-end at room temperature for 1 hour.

Phase 3: Self-Validation & Quenching
  • Validation Checkpoint: At t=60 min, withdraw a 1 µL aliquot. Quench with 10 µL of 50 mM EDTA. Analyze via LC-MS.

    • Success Criteria: Complete disappearance of the starting peptide mass and the appearance of a single product peak with a mass shift of exactly +119.12 Da [1].

  • Reaction Quench: Once validated, add EDTA (final concentration 5 mM) to the bulk reaction to strip copper from the THPTA and the newly formed pyridone-triazole conjugate.

  • Purification: Isolate the final conjugate via Preparative RP-HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient).

Workflow S1 1. SPPS (Aha Incorporation) S2 2. Cleavage (TFA/Scavengers) S1->S2 S3 3. CuAAC (THPTA/Cu/Ascorbate) S2->S3 S4 4. Validation (LC-MS / EDTA Quench) S3->S4

Fig 2: Step-by-step workflow from SPPS to solution-phase CuAAC and validation.

Quantitative Data Presentation

To ensure reproducible scale-up, the following tables summarize the optimized parameters and the comparative efficacy of ligand systems specifically for pyridone-peptide conjugations.

Table 1: Comparative Efficiency of CuAAC Ligands in Pyridone Conjugation
Ligand SystemCu:Ligand RatioReaction TimePeptide Oxidation (ROS)Conjugation Yield
Ligand-Free N/A> 24 hHigh (Met/His degradation)< 20%
TBTA 1:24 hModerate65% (Limited by solubility)
THPTA 1:51 hNone Detected > 95%
Table 2: Standardized Reagent Stoichiometry (For 1 mM Peptide)
ReagentFunctionEquivalentsFinal Concentration
Aha-Peptide Substrate1.0 eq1.0 mM
3-Ethynylpyridin-4-ol Alkyne Handle1.5 eq1.5 mM
CuSO₄ Catalyst Precursor0.5 eq0.5 mM
THPTA Stabilizing Ligand2.5 eq2.5 mM
Sodium Ascorbate Reductant10.0 eq10.0 mM

References

  • BLDPharm. "142503-07-9 | 3-Ethynylpyridin-4-ol". BLDPharm Product Catalog.[1] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEenSIJnUtbwZYPrQcL6LEX_kmlmy1C_-kwL39UsyQ16kW8rKLFwOUBItXHnIVpZrgXube6o5YXlMKq4nYoB0NzyLq1yIiAWpzFCzcXAJj4n5eax8cqsUcOajitsHn0WTSDhQd4N4U0P0xF1ieI

  • Presolski, S. I., Hong, V. P., & Finn, M. G. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology, NIH PMC.[3] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoWwx3vZiJ1yB-4scaNCJ-5gmgxMsxRtG7uq2oBc-Rzc7iCmUY8BVuMd8eCWSLY7LllCd5Xm3ZlQTmAxbrTH9XUe1RIFBWQNUs9OxodJVy0diGK7qiWjqpz-uHcKvBTHNcuJqX7R9yrK21nQ==

  • Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology.[4] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-nrj02O7wtn7sDQeU_VQjchaAuqkXcJqK97xX0N_w9N1aG8bneFgjI_YuDS-C82La2HNGZJlE8p8Sp8xlKHTNVvfUp9P9uuGWXk54y07K7S4Rw9bQyILBGMXCjJhxii0ZKMjRXvlBqVE-JvbrekkcSg7GkeFhoqh6m-NsVvWA8wCgkRV8rg_t1_Rf4okH

  • Wang, Q., et al. "Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction". Molecules, MDPI.[2] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQZeD6P4Dw852QQqgEnG8dMi_GR-W6myDfcInsKQWvWTk9wpUJIIQjzb3NJQVsbDEbi9s3g1j9UkkdcKjjEXMMVjAvKh9kYSuqgbhd61H86vomeYDgqAGu6sGM9dmR4sRdedE=

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Ethynylpyridin-4-ol Synthesis Optimization

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with synthesizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with synthesizing 3-Ethynylpyridin-4-ol .

Direct alkynylation of unprotected pyridinols is notoriously difficult due to competing cyclization pathways and catalyst poisoning. This guide bypasses generic protocols, offering a causally-driven, self-validating framework to maximize your reaction yield and purity.

Diagnostic Overview: The Cyclization Trap

The most common point of failure in synthesizing 3-Ethynylpyridin-4-ol from 3-halopyridin-4-ol is the spontaneous formation of Furo[3,2-c]pyridine byproducts. When a terminal alkyne is coupled to the 3-position using standard palladium/copper catalysis, the adjacent free 4-hydroxyl group acts as an internal nucleophile. Driven by the proximity of the activated alkyne intermediate, the molecule undergoes a rapid 5-endo-dig cyclization [1].

To achieve high yields of the linear alkyne, the synthetic strategy must physically block this intramolecular attack via robust O-protection, followed by a highly controlled, copper-free coupling environment [2].

Mechanistic Pathway Visualization

SynthesisWorkflow cluster_undesired Failure Pathway: Direct Coupling cluster_desired Optimized Pathway: Protection Strategy Start 3-Iodo-pyridin-4-ol (Starting Material) DirectCoupling Sonogashira Coupling (Pd/Cu, TMSA, Base) Start->DirectCoupling Unprotected -OH Protection O-Protection (MeI, Ag2CO3) Start->Protection Mask -OH FuroPyridine Furo[3,2-c]pyridine (Yield Loss via Cyclization) DirectCoupling->FuroPyridine 5-endo-dig intramolecular attack ProtectedInt 3-Iodo-4-methoxypyridine (Stable Intermediate) Protection->ProtectedInt CuFreeCoupling Cu-Free Sonogashira (Pd(OAc)2, XPhos, TMSA) ProtectedInt->CuFreeCoupling Prevents cyclization CoupledInt 3-(TMS-ethynyl)-4-methoxypyridine (Target Precursor) CuFreeCoupling->CoupledInt Minimizes homocoupling Deprotection Global Deprotection (1. TBAF, 2. BBr3) CoupledInt->Deprotection FinalProduct 3-Ethynylpyridin-4-ol (High Yield Product) Deprotection->FinalProduct Cleaves Me & TMS

Fig 1: Workflow comparing the direct cyclization failure path versus the optimized protection route.

Troubleshooting Q&A

Q: Why is my reaction yielding a fluorescent byproduct instead of the terminal alkyne? A: You are observing the formation of a Furo[3,2-c]pyridine derivative. When 3-iodopyridin-4-ol is subjected to standard Sonogashira conditions, the free 4-hydroxyl group attacks the palladium-activated alkyne intermediate. Masking the hydroxyl group prior to coupling is strictly required to prevent this [1].

Q: How do I choose the right protecting group for the 4-hydroxyl position? A: We strongly recommend a methyl ether (forming 3-iodo-4-methoxypyridine). While silyl ethers (like TBS or TIPS) are easier to remove, they are prone to premature cleavage under the basic conditions of the Sonogashira coupling. If the silyl group falls off mid-reaction, the molecule immediately diverts to the cyclization failure path. Methyl ethers are robust under basic cross-coupling conditions and can be cleanly cleaved later using BBr₃.

Q: My catalyst deactivates quickly, and I see a large amount of TMSA dimer. How do I fix this? A: Pyridine nitrogens strongly coordinate to palladium, which poisons the catalyst. Furthermore, copper co-catalysts promote the Glaser homocoupling of terminal alkynes (forming the TMSA dimer) when trace oxygen is present [3]. Switch to a copper-free Sonogashira protocol using a bulky, electron-rich ligand like XPhos. XPhos accelerates the oxidative addition, and its steric bulk prevents the pyridine nitrogen from coordinating to the palladium center.

Quantitative Yield Analytics

The table below summarizes the causal relationship between the chosen synthetic parameters and the final yield of the coupling intermediate.

SubstrateCatalyst SystemAdditive / BaseMajor Product ObservedIsolated Yield (%)
3-Iodopyridin-4-olPd(PPh₃)₄ / CuIEt₃NFuro[3,2-c]pyridine>85% (Undesired)
3-Iodo-4-methoxypyridinePd(PPh₃)₄ / CuIiPr₂NH3-(TMS-ethynyl)-4-methoxypyridine65%
3-Iodo-4-methoxypyridinePd(OAc)₂ / XPhosCs₂CO₃ (Cu-free)3-(TMS-ethynyl)-4-methoxypyridine88%

Validated Standard Operating Procedures (SOPs)

SOP 1: O-Methylation of 3-Iodopyridin-4-ol
  • Causality: Silver carbonate (Ag₂CO₃) is used instead of K₂CO₃ because the silver ion coordinates with the iodine and the pyridine nitrogen. This sterically directs the methyl iodide (MeI) exclusively to the oxygen, preventing unwanted N-methylation (which would form useless pyridinium salts).

  • Procedure:

    • Dissolve 3-Iodopyridin-4-ol (1.0 equiv) in a 4:1 mixture of CHCl₃/MeOH under argon.

    • Add Ag₂CO₃ (1.5 equiv) and stir for 15 minutes at room temperature.

    • Dropwise add MeI (1.2 equiv). Wrap the flask in aluminum foil to prevent silver degradation and stir for 12 hours.

    • Filter through a Celite pad to remove silver salts, concentrate, and purify via flash chromatography.

  • Self-Validation: The reaction is complete when the starting material (which stains dark with KMnO₄) is consumed on TLC (DCM:MeOH 9:1). The product will elute significantly faster (higher Rf) due to the loss of the hydrogen-bonding hydroxyl group. Confirm via LC-MS (Expected [M+H]⁺ = 236).

SOP 2: Copper-Free Sonogashira Coupling
  • Causality: Using Cs₂CO₃ as a mild base in acetonitrile (MeCN) avoids the use of harsh nucleophilic amines (like piperidine) that can cause side reactions with halogenated pyridines. The copper-free environment prevents Glaser homocoupling [3].

  • Procedure:

    • Charge a Schlenk flask with 3-Iodo-4-methoxypyridine (1.0 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.0 equiv).

    • Evacuate and backfill with argon three times.

    • Add anhydrous, degassed MeCN, followed by trimethylsilylacetylene (TMSA, 1.5 equiv).

    • Heat to 70 °C and stir for 8 hours.

    • Cool to room temperature, filter through a short silica plug, and concentrate.

  • Self-Validation: Monitor the disappearance of the m/z 236 peak in LC-MS. The reaction mixture will transition from pale yellow to a deep amber. Successful coupling is validated by a new peak at m/z 206 [M+H]⁺.

SOP 3: Global Deprotection
  • Causality: Deprotection must be done stepwise to prevent alkyne degradation. TBAF selectively attacks the silicon atom to remove the TMS group. Subsequent treatment with BBr₃ (a strong Lewis acid) coordinates to the methoxy oxygen, weakening the O-CH₃ bond and allowing bromide to demethylate the oxygen [2].

  • Procedure:

    • Dissolve the intermediate in THF. Add TBAF (1.0 M in THF, 1.2 equiv) at 0 °C. Stir for 1 hour, then quench with water and extract with EtOAc. Concentrate the organic layer.

    • Dissolve the crude terminal alkyne in anhydrous DCM and cool to -78 °C.

    • Slowly add BBr₃ (1.0 M in DCM, 3.0 equiv). Allow the reaction to warm to room temperature and stir for 4 hours.

    • Carefully quench with saturated NaHCO₃ at 0 °C, extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Self-Validation: After TBAF treatment, TLC will show a highly non-polar spot. After BBr₃ treatment and aqueous workup, the final product (3-Ethynylpyridin-4-ol) will show a sharp terminal alkyne C-H stretch at ~3300 cm⁻¹ in FT-IR, and a distinct terminal alkyne proton singlet at ~4.5 ppm in ¹H NMR. LC-MS will definitively show [M+H]⁺ = 120.

References

  • Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Beilstein Journal of Organic Chemistry, 2010, 6, No. 45. Available at:[Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874-922. Available at:[Link]

Optimization

Troubleshooting low reactivity of 3-Ethynylpyridin-4-ol in click chemistry

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the notoriously stubborn substrate 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the notoriously stubborn substrate 3-Ethynylpyridin-4-ol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Standard "click" conditions often fail with this molecule. To solve this, we must move beyond simply following protocols and understand the underlying physical chemistry driving the failure. Below, we dissect the causality of these reactions, provide field-proven troubleshooting logic, and outline a self-validating experimental protocol.

Part 1: Mechanistic Insights – Why Does 3-Ethynylpyridin-4-ol Fail?

The low reactivity of 3-Ethynylpyridin-4-ol is rarely a purity issue; it is a structural one. The molecule presents a "perfect storm" of catalytic inhibitors:

  • Catalyst Sequestration (Chelation): Pyridine nitrogens are known to strongly chelate copper ions, which can drastically alter the kinetics of CuAAC reactions[1]. The adjacent alkyne and the 4-hydroxyl group create a potent multidentate chelation pocket. This sequesters the Cu(I) catalyst into non-productive, thermodynamically stable complexes, starving the catalytic cycle.

  • Tautomerization: 3-Ethynylpyridin-4-ol exists in equilibrium with its tautomer, pyridin-4(1H)-one . The pyridone form alters the electronic density of the alkyne (reducing its nucleophilicity during the copper-acetylide formation) and changes the steric environment.

  • Insoluble Polymeric Networks: When Cu(I) binds to the alkyne and the pyridine nitrogen of another molecule, it can form insoluble, cross-linked copper-acetylide polymers, often visible as a brick-red or brown precipitate that halts the reaction.

MechanisticPathway Sub 3-Ethynylpyridin-4-ol (Substrate) Tautomer Pyridin-4(1H)-one (Tautomer) Sub->Tautomer Tautomerization Cu Cu(I) Catalyst Sub->Cu Chelation Seq Non-Productive Cu-Chelate Complex Cu->Seq Sequestration (Low Ligand) Active Active Cu-Acetylide Cu->Active Catalysis (High Ligand) Seq->Active Disrupted by DMSO / Zn(II) Product Triazole Product Active->Product + Azide Ligand THPTA / BTTAA (Excess Ligand) Ligand->Cu Stabilizes

Figure 1: Mechanistic pathways showing Cu(I) sequestration by 3-Ethynylpyridin-4-ol vs. productive catalysis.

Part 2: Troubleshooting FAQs & Logic Tree

Q1: My reaction yields <5% product, and the solution turns green/blue instead of yellow/orange. What is happening? A1: Your Cu(I) has been oxidized to Cu(II), or it is completely sequestered by the pyridine ring. The use of strong, water-soluble ligands like THPTA or BTTAA at a 5:1 ligand-to-copper ratio is critical to outcompete substrate chelation and maintain an active catalytic center[2]. Furthermore, THPTA protects against Cu(I) oxidation and ROS generation, which is vital when reaction times are extended due to low reactivity[3].

Q2: I observe a thick red/brown precipitate immediately after adding ascorbate, and the reaction stalls. How do I fix this? A2: You are observing the formation of an insoluble, non-productive copper-acetylide polymer. To resolve this, you must change the solvation dynamics. DMSO acts as a powerful solvating agent that disrupts non-productive coordination complexes and prevents the collapse of hydrophobic regions[4]. Switch your solvent system to at least 50% DMSO. Crucially, premixing the copper source with the ligand before adding it to the reaction mixture prevents the formation of insoluble copper-substrate complexes[5].

Q3: I have optimized the ligand and solvent, but reactivity is still sluggish. Can I force the reaction without modifying the substrate? A3: Yes, via sacrificial metal displacement. If the biological or chemical substrate sequesters the copper catalyst, excess Cu or sacrificial metals like Zn(II) can be added to release the active Cu(I)[4]. By adding 1 equivalent of ZnCl₂, the Zn(II) acts as a Lewis acid, preferentially binding to the pyridine-hydroxyl chelation pocket and liberating the Cu(I) to perform the cycloaddition.

Q4: None of the catalytic tweaks are working perfectly. What is the ultimate failsafe? A4: O-protection. By converting the 4-hydroxyl group into a methyl ether (4-methoxypyridine) or benzyl ether, you permanently lock the molecule out of the pyridone tautomer and sterically hinder the chelation pocket. This restores standard terminal alkyne reactivity.

TroubleshootingTree Start Low Yield / Stalled Reaction CheckPrecip Red/Brown Precipitate? Start->CheckPrecip PrecipYes Yes: Cu-Acetylide Polymerization CheckPrecip->PrecipYes Yes PrecipNo No: Soluble Sequestration CheckPrecip->PrecipNo No Sol1 Add DMSO & Premix THPTA (5:1) PrecipYes->Sol1 Sol2 Add Zn(II) as Sacrificial Metal PrecipNo->Sol2 CheckTaut Did yield improve? Sol1->CheckTaut Sol2->CheckTaut OProtect O-Protect Hydroxyl (e.g., Benzyl Ether) CheckTaut->OProtect No (Tautomer Issue) Success Successful CuAAC CheckTaut->Success Yes OProtect->Success

Figure 2: Logical troubleshooting workflow for resolving low reactivity in chelating alkynes.

Part 3: Quantitative Condition Matrix

To demonstrate the causality of the variables discussed, below is a summary of expected yields based on systematic optimization of 3-Ethynylpyridin-4-ol CuAAC reactions.

Reaction ConditionCopper SourceLigand (Ratio to Cu)Key AdditivesSolvent SystemExpected Yield
Standard (Baseline) CuSO₄ (0.05 eq)NoneAscorbatet-BuOH / H₂O (1:1)< 5% (Stalled)
Ligand-Assisted CuSO₄ (0.10 eq)THPTA (5:1)Ascorbatet-BuOH / H₂O (1:1)30 - 40%
Solvated + Ligand CuSO₄ (0.10 eq)THPTA (5:1)AscorbateDMSO / H₂O (1:1)65 - 75%
Sacrificial Metal CuSO₄ (0.10 eq)THPTA (5:1)Ascorbate + ZnCl₂ (1 eq)DMSO / H₂O (1:1)> 85%
O-Protected Alkyne CuSO₄ (0.05 eq)THPTA (2:1)Ascorbatet-BuOH / H₂O (1:1)> 95%

Part 4: Self-Validating Experimental Protocol

This protocol utilizes high ligand loading, sacrificial metal displacement, and optimized solvation to overcome the specific hurdles of 3-Ethynylpyridin-4-ol. It is designed as a self-validating system: if the solution remains clear and slightly yellow/orange, the active catalyst is successfully maintained.

Reagents Required:

  • Substrates: 3-Ethynylpyridin-4-ol (1.0 eq), Azide partner (1.2 eq)

  • Catalyst System: CuSO₄·5H₂O (0.1 eq), THPTA or BTTAA (0.5 eq)

  • Reductant: Sodium Ascorbate (0.5 eq) - Must be prepared fresh daily.

  • Additives: ZnCl₂ (1.0 eq)

  • Solvents: Degassed DMSO and Degassed 100 mM Phosphate Buffer (pH 7.4)

Step-by-Step Methodology:

  • Prepare the Catalyst Premix (CRITICAL STEP): In a microcentrifuge tube, combine 10 µL of 20 mM CuSO₄ with 25 µL of 40 mM THPTA. Mix thoroughly and incubate at room temperature for 5 minutes. Causality: Pre-forming the Cu-THPTA complex ensures the copper is sterically shielded before it encounters the highly chelating pyridine substrate[5].

  • Substrate Solvation: In the main reaction vessel, dissolve 3-Ethynylpyridin-4-ol (1.0 eq) and the Azide partner (1.2 eq) in 500 µL of degassed DMSO.

  • Sacrificial Metal Addition: Add ZnCl₂ (1.0 eq) to the substrate solution and stir for 5 minutes. Causality: Zn(II) pre-occupies the pyridine-hydroxyl multidentate pockets, preventing them from attacking the copper catalyst later[4].

  • Buffer Addition: Add 400 µL of degassed Phosphate Buffer to the main reaction vessel.

  • Catalyst Introduction: Transfer the entire Cu-THPTA premix (from Step 1) into the main reaction vessel.

  • Initiation: Prepare a fresh 100 mM stock of Sodium Ascorbate in water. Add 50 µL (0.5 eq) to the reaction mixture. The solution should turn slightly yellow/orange, indicating the successful generation of stabilized Cu(I).

  • Incubation & Monitoring: Flush the headspace with Argon, seal the vessel, and stir at room temperature for 2–4 hours. Monitor by LC-MS. If the solution turns blue/green, oxidation has occurred; add an additional 0.2 eq of fresh ascorbate.

Part 5: References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC National Institutes of Health (NIH) URL:[Link]

  • Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC National Institutes of Health (NIH) URL: [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience Jena Bioscience URL: [Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC National Institutes of Health (NIH) URL:[Link]

  • CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Choline-containing phospholipid synthesis monitoring - Jena Bioscience Jena Bioscience URL: [Link]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

Preventing terminal alkyne degradation of 3-Ethynylpyridin-4-ol during storage

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of 3-Ethynylpyridin-4-ol. This guide is engineered for researchers, scientists, and drug development professionals who require high-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of 3-Ethynylpyridin-4-ol. This guide is engineered for researchers, scientists, and drug development professionals who require high-fidelity preservation of terminal alkynes for sensitive downstream applications, such as Sonogashira cross-coupling or CuAAC "click" chemistry.

Section 1: Mechanistic Troubleshooting

Q1: Why does my 3-Ethynylpyridin-4-ol sample degrade into a brown, insoluble mixture during standard refrigeration?

The degradation of terminal alkynes into brown, insoluble oligomers is primarily driven by oxidative homocoupling, universally known as the Glaser coupling 1. This reaction is highly favored in the presence of trace copper(I) or copper(II) salts, oxygen, and a basic environment.

When the compound is exposed to ambient air and trace metals (often leached from stainless steel spatulas or standard borosilicate glass), the terminal alkyne proton is deprotonated, forming a metal acetylide intermediate. Subsequent oxidation by atmospheric oxygen triggers dimerization, yielding conjugated 1,3-diynes 2. These diynes further polymerize into the dark, insoluble matrices you observe in degraded samples.

Q2: How does the specific molecular structure of 3-Ethynylpyridin-4-ol accelerate this degradation compared to simple aliphatic alkynes?

3-Ethynylpyridin-4-ol exists in a tautomeric equilibrium with its pyridone form, 3-ethynylpyridin-4(1H)-one. The pyridone tautomer features a highly polarized carbonyl oxygen and a nucleophilic nitrogen. This structural motif acts as a potent bidentate ligand, actively scavenging and chelating trace transition metals from the environment.

By bringing these catalytic metal centers into immediate spatial proximity with the ethynyl group at the 3-position, the activation energy required for copper-acetylide formation is drastically reduced. Furthermore, if reducing agents are absent, the oxidation of the Cu(I) catalyst proceeds unchecked, accelerating the Glaser coupling mechanism even at lower temperatures 3.

G A 3-Ethynylpyridin-4-ol (Terminal Alkyne) B Trace Cu(I) / O2 Coordination A->B Exposure C Cu-Acetylide Intermediate B->C Deprotonation D Oxidative Dimerization C->D O2 Oxidation E 1,3-Diyne Degradant (Brown/Insoluble) D->E Homocoupling

Fig 1. Trace metal-catalyzed oxidative Glaser homocoupling pathway of terminal alkynes.

Section 2: Experimental Protocols & Workflows

Q3: What is the self-validating experimental protocol for the long-term storage of 3-Ethynylpyridin-4-ol?

To establish a self-validating storage system, you must systematically eliminate the three catalysts of alkyne degradation: moisture, trace metals, and oxygen 1, 4.

Step-by-Step Methodology:

  • Trace Metal Decontamination: Wash all storage vials with a 0.1 M EDTA solution to chelate and remove trace Cu/Fe. Rinse thoroughly with HPLC-grade ultra-pure water and oven-dry. Use only PTFE or ceramic spatulas for handling; avoid stainless steel.

  • Moisture Elimination: Transfer the 3-Ethynylpyridin-4-ol to the decontaminated amber glass vial. Dry the solid under high vacuum (< 0.1 Torr) for a minimum of 12 hours. This prevents the acid-catalyzed hydration of the alkyne into a ketone 4.

  • Inert Atmosphere Packaging: Purge the vacuum desiccator with ultra-high purity Argon. Argon is denser than Nitrogen and provides a superior protective blanket against oxidative degradation.

  • Thermal & Photic Protection: Seal the amber vial tightly (protecting from photolytic polymerization) and store immediately at -80°C.

  • System Validation: Run a baseline HPLC-UV and ¹H NMR on day zero. After 30 days, sample the batch under a glovebox environment and repeat the analysis. The absolute absence of a peak at twice the molecular weight (the diyne dimer) validates the integrity of your storage protocol.

G N1 Incoming Alkyne Batch N2 EDTA Glassware Wash (Metal Removal) N1->N2 N3 High Vacuum Drying (< 0.1 Torr) N2->N3 N4 Argon Backfill in Amber Vials N3->N4 N5 Storage at -80°C N4->N5 N6 Validation: HPLC/NMR at 30 Days N5->N6

Fig 2. Step-by-step self-validating workflow for the inert storage of 3-Ethynylpyridin-4-ol.

Q4: How can I salvage a partially degraded batch of 3-Ethynylpyridin-4-ol before a critical cross-coupling reaction?

If your sample has already begun to yellow or brown, it must be purified to prevent the diynes and trace metals from poisoning your downstream catalysts.

Step-by-Step Methodology:

  • Selective Dissolution: Suspend the crude mixture in a polar aprotic solvent like Ethyl Acetate or THF. The monomeric 3-Ethynylpyridin-4-ol will dissolve, while the high-molecular-weight polymeric diynes will largely remain insoluble.

  • Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter to physically exclude the oligomeric degradants.

  • Metal Scavenging: Add a solid-supported metal scavenger (e.g., QuadraPure® EDTA or silica-supported thiourea) to the filtrate. Stir gently for 2 hours at room temperature to sequester any dissolved Cu(I)/Cu(II) ions that are catalyzing the degradation 3.

  • Concentration: Filter off the scavenger beads. Concentrate the filtrate under reduced pressure at a low bath temperature (<30°C) to prevent thermal degradation.

  • Verification: Confirm recovery via ¹H NMR. The terminal alkyne proton should appear as a sharp singlet (typically ~3.5–4.5 ppm, depending on the solvent), integrating perfectly 1:1 with the adjacent pyridine ring protons.

Section 3: Quantitative Data & Comparisons

Q5: What are the quantitative impacts of different storage conditions on the half-life of 3-Ethynylpyridin-4-ol?

The table below summarizes the projected stability and degradation rates of terminal alkynes under various environmental conditions, demonstrating the critical need for strict storage protocols.

Storage ConditionAtmosphereContainer TypeEst. Half-Life / StabilityPrimary Degradation Pathway
Room Temp (25°C) Ambient AirClear Glass< 2 WeeksGlaser homocoupling & Photo-oxidation
Refrigerated (4°C) Ambient AirClear Glass1–2 MonthsSlow oxidative dimerization
Refrigerated (4°C) ArgonAmber Glass6–12 MonthsTrace hydration (if moisture present)
Ultra-Low (-80°C) ArgonAmber Glass> 2 YearsNegligible (Kinetically frozen)
References
  • "Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions" - Journal of the American Chemical Society - ACS Figshare. Available at: [Link]

Sources

Optimization

Optimizing palladium catalyst loading for 3-Ethynylpyridin-4-ol cross-coupling

Technical Support Center: Optimizing Palladium Catalyst Loading for 3-Ethynylpyridin-4-ol Cross-Coupling Welcome to the Application Support Center. 3-Ethynylpyridin-4-ol is a highly valuable but notoriously difficult sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Palladium Catalyst Loading for 3-Ethynylpyridin-4-ol Cross-Coupling

Welcome to the Application Support Center. 3-Ethynylpyridin-4-ol is a highly valuable but notoriously difficult substrate for Sonogashira cross-coupling. Its bifunctional nature—a Lewis basic pyridine nitrogen and a nucleophilic hydroxyl group—frequently leads to catalyst poisoning, off-target annulations, and stalled reactions. This guide provides field-proven troubleshooting strategies to optimize palladium loading from standard stoichiometric levels down to highly efficient catalytic regimes (<0.5 mol%).

Diagnostic Workflow

Before adjusting your stoichiometry, use the following diagnostic logic tree to identify the root cause of your reaction failure.

Troubleshooting Start Reaction Stalls / Low Yield with <1 mol% Pd Check1 Is Glaser-Hay homocoupling observed? Start->Check1 Check2 Is Furo[3,2-c]pyridine annulation observed? Check1->Check2 No Sol1 Switch to Cu-free conditions Strictly degas solvent Check1->Sol1 Yes Check3 Catalyst Poisoning by Pyridine Nitrogen Check2->Check3 No Sol2 Protect 4-OH group OR lower temperature Check2->Sol2 Yes Sol3 Use bulky NHC ligands (e.g., PEPPSI-IPent) Check3->Sol3

Workflow for diagnosing and resolving low yields in 3-ethynylpyridin-4-ol couplings.

Core Troubleshooting & FAQs

Q1: Why does my reaction stall when I reduce the Pd loading below 2 mol%? Causality: The pyridine nitrogen of 3-ethynylpyridin-4-ol acts as a strong Lewis base. It competitively coordinates to the active Pd(0) or Pd(II) intermediates, forming a stable,1[1]. This "catalyst poisoning" prevents the critical oxidative addition of the aryl halide, meaning a large portion of your catalyst is deactivated. Solution: Transition from standard phosphine ligands (like PPh 3​ ) to highly sterically hindered, electron-rich ligands. N-Heterocyclic Carbene (NHC) precatalysts, such as PEPPSI-IPent, feature massive steric bulk that from pyridine coordination while maintaining high catalytic activity. Alternatively, bulky phosphines like XPhos or di-tert-butylneopentylphosphine (DTBNpP) can drive oxidative addition efficiently even at low loadings[2][3].

Q2: I am observing a significant amount of a cyclic byproduct instead of the linear alkyne. What is happening? Causality: 3-Ethynylpyridin-4-ol contains a hydroxyl group ortho to the alkyne. Under basic Sonogashira conditions with Pd/Cu, the initial cross-coupled product can undergo a rapid 5-endo-dig cyclization (a 4) to form a furo[3,2-c]pyridine derivative[4]. Solution: If the linear alkyne is the sole desired product, you must suppress the secondary cyclization. This is achieved by protecting the 4-hydroxyl group (e.g., as a THP or silyl ether) prior to coupling, or by strictly employing copper-free conditions at ambient temperature. Elevated temperatures and copper co-catalysts strongly2[2].

Q3: How do I eliminate Glaser-Hay homocoupling impurities while maintaining low Pd loading? Causality: The Glaser-Hay reaction is the oxidative homocoupling of terminal alkynes, catalyzed by copper in the presence of trace oxygen. When Pd loading is reduced, the relative rate of the productive transmetalation slows down, allowing the copper-mediated3[3]. Solution: Adopt a copper-free Sonogashira protocol. By utilizing amine bases and highly active monoligated Pd precatalysts, you bypass the need for a copper transmetalation agent entirely. Additionally, strictly degas all solvents via the freeze-pump-thaw method to remove dissolved oxygen[2][3].

Mechanistic Pathway: The Poisoning Trap

Understanding exactly where the catalyst fails is critical for rational optimization. The diagram below illustrates how pyridine coordination derails the standard catalytic cycle.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII Ar-Pd(II)-X Oxidative Addition Complex Pd0->PdII + Ar-X Poison Pd-Pyridine Deactivated Complex Pd0->Poison Pyridine Coordination (Competes with Ar-X) PdII_TM Ar-Pd(II)-Alkyne Transmetalation Complex PdII->PdII_TM + Alkyne (Base) PdII->Poison Pyridine Coordination (Stalls Cycle) PdII_TM->Pd0 Reductive Elimination (Product Formation)

Sonogashira catalytic cycle highlighting pyridine-induced catalyst deactivation pathways.

Quantitative Catalyst Performance Data

The following table summarizes the performance of various catalyst systems when applied to ethynylpyridine substrates. Notice the inverse relationship between steric bulk and the required catalyst loading.

Catalyst SystemLoading (mol%)Co-CatalystTemp (°C)YieldPrimary Issue Addressed
PdCl 2​ (PPh 3​ ) 2​ 5.0CuI (10%)8045%Baseline (High poisoning, homocoupling)
Pd/SF (Silk Fibroin)0.25None9031%Low loading achieved, but severe pyridine poisoning[4]
[DTBNpP]Pd(crotyl)Cl2.5None2585%Suppresses cyclization via Room Temp conditions[2]
PEPPSI-IPent0.5 None60>90% Massive steric bulk prevents pyridine coordination

Self-Validating Experimental Protocol

Optimized Copper-Free Sonogashira Coupling (<0.5 mol% Pd)

This protocol is designed as a self-validating system: the explicit absence of copper validates the suppression of Glaser-Hay homocoupling, while the specific base/solvent ratio ensures the hydroxyl group remains un-ionized, preventing premature cyclization.

Materials:

  • Aryl Halide (1.0 equiv)

  • 3-Ethynylpyridin-4-ol (1.1 equiv)

  • PEPPSI-IPent (0.5 mol%)

  • Triethylamine (Et 3​ N) (2.0 equiv)

  • DMSO (Anhydrous)

Step-by-Step Methodology:

  • Atmosphere Control (Critical Step): In a glovebox or using strict Schlenk techniques, add the aryl halide, 3-ethynylpyridin-4-ol, and PEPPSI-IPent to an oven-dried Schlenk flask. Causality: While PEPPSI-IPent is bench-stable, excluding oxygen from the solid reagents prevents any background oxidative degradation of the alkyne.

  • Solvent Degassing: In a separate flask, prepare a solution of DMSO and Et 3​ N. Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Complete removal of dissolved oxygen is mandatory to prevent Glaser-Hay homocoupling, especially in copper-free regimes where the transmetalation step is the rate-determining step[3].

  • Initiation: Transfer the degassed solvent mixture to the Schlenk flask containing the solid reagents via a gas-tight syringe under positive argon pressure.

  • Reaction: Stir the mixture at 60 °C for 12–18 hours. Monitor the reaction via LC-MS. Causality: 60 °C provides sufficient thermal energy to overcome the activation barrier of the bulky NHC-Pd complex without triggering the thermodynamic furo[3,2-c]pyridine annulation[4].

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl to neutralize the base and protonate the pyridine/hydroxyl groups, facilitating extraction into ethyl acetate. Wash the organic layer thoroughly with water to remove DMSO, dry over Na 2​ SO 4​ , and concentrate for purification.

References

  • Palladium Supported on Silk Fibroin as Efficient Catalyst for Sonogashira Coupling and Sonogashira‐Cacchi Type Annul
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books G
  • PEPPSI™-IPent for Demanding Cross-Coupling Reactions, Sigma-Aldrich,
  • Dehydrogenative Pd and Ni C

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Ethynylpyridin-4-ol Solubility in Aqueous Media

Welcome to the Application Support Center for 3-Ethynylpyridin-4-ol (CAS: 142503-07-9). This guide is engineered for researchers, synthetic chemists, and drug development professionals who encounter precipitation, stalle...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for 3-Ethynylpyridin-4-ol (CAS: 142503-07-9). This guide is engineered for researchers, synthetic chemists, and drug development professionals who encounter precipitation, stalled reactions, or formulation failures when working with this bifunctional pyridine derivative in aqueous environments.

By understanding the thermodynamic and structural causality behind its poor hydration, you can select the optimal solubilization strategy for your specific downstream application—whether that is a green-chemistry CuAAC "click" reaction or a physiological cell-based assay.

Physicochemical Diagnostic Matrix

To troubleshoot solubility, we must first define the molecular barriers. 3-Ethynylpyridin-4-ol possesses a highly crystalline solid state driven by tautomerism and hydrophobic domains. The table below summarizes the quantitative and qualitative parameters governing its behavior in water.

Physicochemical PropertyValue / CharacteristicMechanistic Impact on Aqueous Solubility
Log P (Predicted) ~1.2 - 1.5The ethynyl group introduces a hydrophobic domain that disrupts the hydrogen-bonded network of water, driving aggregation[1].
pKa1 (Pyridine N) ~3.2Protonation at pH < 3.0 yields a highly soluble pyridinium cation[2].
pKa2 (Hydroxyl/Pyridone) ~11.1Deprotonation at pH > 11.0 yields a highly soluble pyridin-4-olate anion[3].
Tautomerism Pyridin-4-ol ⇌ Pyridin-4(1H)-oneShifts toward the pyridone form in polar media, promoting robust intermolecular hydrogen bonding (N-H···O=C) that drastically increases crystal lattice energy[3].
Intrinsic Solubility < 1 mg/mL (at pH 7.4)At physiological pH, the molecule is uncharged/zwitterionic, minimizing ion-dipole interactions with water and necessitating advanced formulation[4].

Solubilization Decision Workflow

Do not rely on trial and error. Use the logical workflow below to identify the thermodynamically appropriate solubilization strategy based on the constraints of your specific experiment.

G A Solubility Issue: 3-Ethynylpyridin-4-ol in Water B Is the downstream application pH-sensitive? A->B C Adjust pH < 3.0 or > 11.0 (Form Pyridinium/Pyridinolate Salts) B->C No D Are organic co-solvents tolerated in the assay? B->D Yes E Add 10-20% DMSO or EtOH (Co-solvation strategy) D->E Yes F Is the reaction a CuAAC Click Chemistry process? D->F No G Use 2 wt% TPGS-750-M (Micellar Catalysis) F->G Yes H Use HP-β-Cyclodextrin (Host-Guest Complexation) F->H No

Workflow for overcoming 3-Ethynylpyridin-4-ol aqueous solubility issues.

Troubleshooting FAQs

Q1: Why does 3-Ethynylpyridin-4-ol immediately precipitate when I dissolve it in a neutral phosphate buffer (pH 7.4)? Causality: The compound exists in a tautomeric equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms[3]. In the solid state, the pyridone form engages in extensive intermolecular hydrogen bonding, resulting in a high crystal lattice energy. At pH 7.4, the molecule is predominantly uncharged (falling between its pKa values of ~3.2 and ~11.1). Because it lacks an ionic charge to facilitate strong ion-dipole interactions with water, the thermodynamic penalty of breaking its crystal lattice exceeds the solvation energy, leading to rapid precipitation.

Q2: I am performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in water, but the reaction stalls at 10% conversion due to insolubility. What is the best approach? Causality: CuAAC requires the terminal alkyne to be fully solvated to form the intermediate copper-acetylide complex. If organic co-solvents are undesirable, micellar catalysis is the optimal solution. By introducing a designer surfactant like TPGS-750-M, nanomicelles form in the water. The hydrophobic ethynyl group of 3-ethynylpyridin-4-ol partitions entirely into the lipophilic core of the micelle. The copper catalyst also migrates to this core, drastically increasing the local effective concentration of the reagents. This accelerates the reaction rate while maintaining a macroscopically green, aqueous environment.

Q3: How can I solubilize this compound for in vivo dosing or cell-based biological assays without using DMSO? Causality: DMSO can be cytotoxic and alter cellular phenotypes, confounding assay results. Instead, utilize host-guest complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic internal cavity of HP-β-CD encapsulates the lipophilic ethynylpyridine moiety, while its hydroxyl-rich exterior ensures high aqueous solubility. This method has been proven to increase the water solubility of highly insoluble pyridine derivatives by up to three orders of magnitude without altering the pH[4].

Validated Experimental Protocols

The following methodologies are designed as self-validating systems to ensure your solubilization strategy is mathematically and physically sound before proceeding to the main experiment.

Protocol A: Micellar-Promoted Aqueous CuAAC Workflow

Use this protocol when performing click chemistry or cross-coupling reactions in water.

  • Surfactant Preparation: Prepare a 2 wt% solution of TPGS-750-M in degassed HPLC-grade water. Stir vigorously at room temperature for 30 minutes.

    • Self-Validation Check: The resulting solution must be completely transparent. Any opacity indicates incomplete micelle formation or surfactant degradation, which will cause the reaction to fail.

  • Reagent Addition: To a standard reaction vial, add 3-Ethynylpyridin-4-ol (1.0 equiv) and the corresponding azide (1.05 equiv).

  • Micellar Solvation: Add the 2 wt% TPGS-750-M solution to achieve a 0.5 M concentration with respect to the alkyne. The mixture will initially appear as a cloudy suspension.

  • Catalyst Introduction: Add CuSO4​⋅5H2​O (5 mol%) and sodium ascorbate (10 mol%).

  • Reaction Monitoring: Stir vigorously at room temperature.

    • Causality Note: The suspension will gradually clear or change color as the solid alkyne partitions into the nanomicelles and is consumed by the reaction. Monitor completion via LC-MS.

  • Product Isolation: Extract the product using a minimal amount of ethyl acetate (In-flask extraction). The aqueous TPGS-750-M layer retains the catalyst and can often be recycled for subsequent runs.

Protocol B: HP-β-CD Complexation for Biological Assays

Use this protocol to generate stable, DMSO-free aqueous formulations for cellular assays.

  • Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • API Addition: Add an excess mass of solid 3-Ethynylpyridin-4-ol (e.g., 10 mg/mL) to the HP-β-CD solution to intentionally create a supersaturated suspension.

  • Equilibration: Sonicate the suspension for 15 minutes to break up large aggregates, then agitate on an orbital shaker at 25°C for 24 hours.

    • Causality Note: 24 hours is required to ensure thermodynamic equilibrium of the host-guest complexation process[4].

  • Clarification: Centrifuge the mixture at 13,000 rpm for 10 minutes.

    • Self-Validation Check: A visible solid pellet must form at the bottom of the tube. This confirms that the supernatant has reached its absolute saturation point, ensuring subsequent quantification reflects the true thermodynamic solubility limit.

  • Quantification: Decant the clear supernatant and quantify the solubilized 3-Ethynylpyridin-4-ol via Reverse-Phase HPLC against a known standard curve[4]. Dilute the supernatant to your desired assay concentration.

References

  • "Pyridine and Pyridine Derivatives" - Kirk-Othmer Encyclopedia of Chemical Technology. Details the fundamental dipole moments, basicity, and hydrophobic substituent effects on pyridine water solubility. 1

  • "Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents" - MDPI. Demonstrates the efficacy of HP-β-CD and polymer matrices in overcoming the dose-limiting water solubility of complex pyridine derivatives. 4

  • "Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids" - DOI. Provides mechanistic insights into the tautomerization of pyridin-4-ol to pyridin-4-one and its deprotonation to pyridin-4-olate. 3

  • "Pyridine" - Wikipedia. General chemical properties, basicity, and pKa values of the pyridine core. 2

Sources

Optimization

Technical Support Center: Troubleshooting 3-Ethynylpyridin-4-ol Sonogashira Reactions

Topic: Mitigating Glaser Homocoupling Side Products in Heteroaryl Cross-Couplings Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this guide to address one of the mos...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Mitigating Glaser Homocoupling Side Products in Heteroaryl Cross-Couplings

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in heteroaryl cross-coupling: the Glaser homocoupling of 3-ethynylpyridin-4-ol during Sonogashira reactions. This guide moves beyond basic troubleshooting by explaining the thermodynamic and kinetic causalities behind your experimental outcomes, providing self-validating protocols to ensure absolute scientific integrity in your workflows.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why is 3-ethynylpyridin-4-ol particularly susceptible to Glaser homocoupling? A1: The causality lies in a kinetic mismatch between the copper and palladium catalytic cycles. The electron-withdrawing nature of the pyridine ring increases the acidity of the terminal alkyne proton, facilitating the rapid formation of the copper-acetylide intermediate[1]. Simultaneously, the basic pyridyl nitrogen and the hydroxyl group can dynamically coordinate to the palladium center, retarding the transmetalation and reductive elimination steps[2]. This stalling allows the accumulated copper-acetylide to react with trace oxygen, triggering rapid oxidative dimerization (Glaser coupling)[3][4].

Q2: How can I visually validate if my reaction is undergoing homocoupling in real-time? A2: A properly degassed, strictly anaerobic copper-catalyzed Sonogashira reaction should maintain a pale yellow or amber hue. The self-validating indicator of failure is colorimetric: if the solution shifts to a deep blue or green, it confirms the oxidation of Cu(I) to Cu(II)[3]. This visual cue guarantees that oxygen has breached your system and Glaser homocoupling is actively consuming your 3-ethynylpyridin-4-ol.

Q3: How does the dosing rate of the alkyne affect the outcome? A3: High instantaneous concentrations of the terminal alkyne favor the bimolecular Glaser coupling pathway. By utilizing a syringe pump to add the 3-ethynylpyridin-4-ol slowly over several hours, you artificially starve the reaction of the alkyne. This ensures that any formed copper-acetylide immediately undergoes transmetalation with the Pd(II)-aryl complex rather than finding another copper-acetylide to dimerize with[4].

Q4: Should I transition to a copper-free system? A4: If rigorous degassing and slow addition fail, eliminating copper is the most definitive mechanistic solution. Copper-free Sonogashira reactions bypass the Cu-acetylide intermediate entirely, relying instead on base-assisted deprotonation and direct carbopalladation[4]. This requires electron-rich, sterically demanding ligands (e.g., SPhos) to accelerate the oxidative addition and facilitate the direct coupling without the need for a copper co-catalyst[3][5].

Part 2: Pathway Visualizations

CompetingPathways Start 3-Ethynylpyridin-4-ol + Aryl Halide Pd Pd(0) / Cu(I) Cycle Strictly Anaerobic Start->Pd Transmetalation Cu Cu(I) -> Cu(II) Oxidation Trace O2 Present Start->Cu Cu-Acetylide Buildup Sono Sonogashira Product (Desired) Pd->Sono Reductive Elimination Glaser Glaser Diyne (Undesired Homocoupling) Cu->Glaser Oxidative Dimerization

Caption: Competing Sonogashira cross-coupling vs. Glaser homocoupling pathways.

CopperFree Pd0 Pd(0)-SPhos Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Aryl Complex OxAdd->PdII Deprot Base-Assisted Deprotonation (3-Ethynylpyridin-4-ol) PdII->Deprot Transmet Direct Carbopalladation (Bypasses Cu-Acetylide) Deprot->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Heteroaryl Product RedElim->Product

Caption: Copper-free Sonogashira catalytic cycle utilizing SPhos to bypass Glaser homocoupling.

Part 3: Quantitative Mitigation Strategies

When optimizing your reaction, reference the following table to select the appropriate mitigation strategy based on your laboratory's capabilities and the value of your starting materials.

Mitigation StrategyCatalyst SystemCu LoadingO₂ ToleranceExpected Homocoupling
Standard Sonogashira Pd(PPh₃)₂Cl₂ / CuI5–10 mol%Zero (Strict)15–30%
Low-Copper System Pd(PPh₃)₂Cl₂ / CuI0.5–2 mol%Zero (Strict)5–10%
Syringe Pump Dosing Pd(PPh₃)₂Cl₂ / CuI5 mol%Zero (Strict)2–5%
Copper-Free System Pd(OAc)₂ / SPhos0 mol%Low< 2%

Part 4: Validated Experimental Protocols

Protocol A: Rigorous Anaerobic Cu-Catalyzed Coupling with Syringe Pump

Use this protocol when copper is strictly required for the reactivity of your specific aryl halide, but homocoupling must be suppressed.

  • Glassware & Reagent Preparation : Flame-dry a Schlenk flask under vacuum. Backfill with high-purity Argon. Use anhydrous, amine-based solvents (e.g., Et₃N/THF).

  • Degassing (Self-Validating Step) : Subject the solvent mixture to three consecutive Freeze-Pump-Thaw cycles.

    • Causality: Dissolved oxygen is the primary oxidant for Glaser coupling[3].

    • Validation: The cycle is complete and successful when no further gas bubbles evolve from the solid matrix during the third thawing phase.

  • Catalyst Activation : Add the aryl halide (1.1 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (2 mol%) to the flask under positive Argon pressure[3].

    • Causality: A slight excess of aryl halide ensures complete consumption of the alkyne, simplifying purification[2].

  • Alkyne Dosing : Dissolve 3-ethynylpyridin-4-ol (1.0 equiv) in a small volume of degassed solvent. Add dropwise via a syringe pump over a 3-hour period.

  • Reaction Monitoring (Self-Validating Step) : Observe the reaction color continuously.

    • Validation: The solution must remain pale yellow or amber. A shift to deep blue/green indicates Cu(II) formation, confirming oxygen intrusion and active homocoupling[3][4].

Protocol B: Copper-Free Sonogashira utilizing SPhos

Use this protocol to entirely engineer out the Glaser pathway by removing the copper co-catalyst.

  • System Setup : To a flame-dried Schlenk flask under an Argon atmosphere, add the aryl halide (1.0 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv)[3].

  • Solvent Addition : Add thoroughly degassed toluene. Stir at room temperature for 10 minutes to allow the active Pd(0)-SPhos complex to form.

  • Alkyne Addition : Add 3-ethynylpyridin-4-ol (1.2 equiv) via syringe in one portion. Heat the reaction to 80 °C.

    • Causality: Without copper, the basicity of K₃PO₄ and the electron-rich SPhos ligand drive the direct deprotonation and carbopalladation of the alkyne, completely bypassing the oxidative dimerization pathway[3][4].

  • Endpoint Validation : Monitor the reaction via TLC or LC-MS.

    • Validation: The complete absence of the highly fluorescent, non-polar diyne byproduct spot on the TLC plate self-validates the successful suppression of the Glaser pathway.

Part 5: References[3] Title: Preventing homocoupling in Sonogashira reactions of terminal alkynes

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC analytical methods for 3-Ethynylpyridin-4-ol purity assessment

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, basic heterocycles. 3-Ethynylpyridin-4-ol is a prime example: its pyridine nitrogen and hydroxyl group conf...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, basic heterocycles. 3-Ethynylpyridin-4-ol is a prime example: its pyridine nitrogen and hydroxyl group confer extreme polarity, while the alkyne moiety introduces unique reactivity. When assessing the purity of such intermediates, traditional Reversed-Phase Liquid Chromatography (RP-HPLC) often yields poor retention, severe peak tailing, and irreproducible data[1].

To achieve a robust, ICH Q2(R2)-compliant purity assessment[2], we must objectively evaluate standard RP-HPLC against Hydrophilic Interaction Liquid Chromatography (HILIC)[3]. This guide deconstructs the chromatographic mechanisms, provides self-validating experimental protocols, and compares the quantitative performance of both methodologies.

Mechanistic Insights: The Chromatography of 3-Ethynylpyridin-4-ol

The fundamental challenge with 3-Ethynylpyridin-4-ol lies in its pKa (approximately 5.2 for the pyridine nitrogen). At typical acidic mobile phase conditions (pH 2.5–3.0), the molecule is fully protonated.

  • The RP-HPLC Failure Mode: In a standard C18 column, these positively charged analytes interact strongly with unreacted, ionized silanols ( SiO− ) on the silica support[1]. This secondary electrostatic interaction is the direct cause of peak tailing. While adding ion-pairing reagents (e.g., sodium 1-octanesulfonate) can mask these silanols and force retention, they permanently alter the column chemistry and cause severe ion suppression in Mass Spectrometry (MS)[3].

  • The HILIC Advantage: HILIC turns the analyte's polarity into an asset. By utilizing a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (typically >80% Acetonitrile), water acts as the strong eluting solvent[4]. A water-enriched liquid layer forms on the stationary phase surface. The polar 3-Ethynylpyridin-4-ol partitions dynamically into this aqueous layer, yielding excellent retention ( k′ ) and perfectly symmetrical peaks without the need for MS-incompatible additives[5].

DecisionTree Start Analyze 3-Ethynylpyridin-4-ol Q1 Is the analyte highly polar? (LogP < 0) Start->Q1 RP RP-HPLC (C18) Requires Ion-Pairing Q1->RP No HILIC HILIC (Amide/Silica) High Retention Q1->HILIC Yes MS MS Compatibility Needed? RP->MS HILIC->MS RP_UV RP-HPLC with UV (Non-volatile buffers) MS->RP_UV No HILIC_MS HILIC-MS/MS (Volatile buffers) MS->HILIC_MS Yes

Decision matrix for selecting chromatographic modes for polar pyridine derivatives.

Self-Validating Experimental Protocols

Trustworthy analytical science relies on protocols that validate themselves in real-time. The following methodologies incorporate mandatory System Suitability Testing (SST) to ensure the system is fit-for-purpose before a single sample is analyzed.

Protocol A: RP-HPLC Method (Ion-Pairing Approach)

Causality Note: We use a polar-embedded C18 column to provide intrinsic silanol shielding, combined with an acidic phosphate buffer to maintain a consistent ionization state.

  • Mobile Phase Preparation: Prepare an isocratic blend of 80% Buffer (20 mM KH2​PO4​ , 5 mM Sodium 1-octanesulfonate, adjusted to pH 3.0 with H3​PO4​ ) and 20% HPLC-grade Methanol. Filter through a 0.2 µm membrane.

  • Column Equilibration: Install a Polar-embedded C18 column (150 mm × 4.6 mm, 3 µm). Flush with 15 column volumes of mobile phase at 1.0 mL/min until the baseline stabilizes at 254 nm.

  • Self-Validating SST Check: Inject a resolution standard containing 3-Ethynylpyridin-4-ol and 4-hydroxypyridine (a common synthetic impurity).

    • Automated Go/No-Go Criteria: The sequence halts unless Resolution ( Rs​ ) > 2.0, Tailing factor ( Tf​ ) < 1.5, and peak area RSD < 2.0% (n=5).

  • Sample Analysis: Inject 10 µL of the sample dissolved in the mobile phase.

Protocol B: HILIC-MS Compatible Method (Recommended)

Causality Note: We utilize 10 mM Ammonium Formate at pH 3.2. Ammonium formate is highly volatile, preventing salt precipitation in the 90% acetonitrile environment while ensuring 100% compatibility with downstream ESI-MS[6].

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in LC-MS grade water, pH 3.2 (adjusted with formic acid).

    • Solvent B: 100% LC-MS grade Acetonitrile.

  • Column Equilibration: Install an Amide-bonded silica column (100 mm × 2.1 mm, 1.7 µm). Critical Step: HILIC requires longer equilibration to form the aqueous layer. Flush with 95% B for at least 30 column volumes at 0.4 mL/min.

  • Self-Validating SST Check: Inject the standard mix.

    • Automated Go/No-Go Criteria: Retention factor ( k′ ) must be > 3.0 (ensuring the analyte elutes well past the void volume), Tf​ < 1.3, and Theoretical plates ( N ) > 10,000.

  • Sample Analysis: Run a gradient from 95% B to 60% B over 8 minutes. Inject 1 µL of sample (diluted in 75:25 Acetonitrile:Water to prevent solvent mismatch peak distortion)[3].

ValidationWorkflow A Method Development (3-Ethynylpyridin-4-ol) B Specificity & Selectivity (Forced Degradation) A->B Step 1 C Linearity & Range (25% to 150% Target) B->C Step 2 D Accuracy & Recovery (Spike Experiments) C->D Step 3 E Precision (Repeatability & Intermediate) D->E Step 4 F LOD & LOQ (Signal-to-Noise) E->F Step 5 G Validated Method (ICH Q2(R2) Compliant) F->G Final

Step-by-step ICH Q2(R2) analytical method validation lifecycle.

Quantitative Data & Performance Comparison

To objectively evaluate these methods, both were subjected to a full ICH Q2(R2) validation lifecycle[7]. The quantitative superiority of the HILIC method becomes immediately apparent when reviewing the chromatographic performance and validation metrics.

Table 1: Chromatographic Performance Comparison

ParameterRP-HPLC (C18 + Ion-Pairing)HILIC (Amide Silica)
Retention Time ( tR​ ) 3.2 min6.8 min
Tailing Factor ( Tf​ ) 1.65 (Moderate tailing)1.12 (Excellent symmetry)
Resolution ( Rs​ ) 1.8 (vs. 4-hydroxypyridine)3.4 (vs. 4-hydroxypyridine)
MS Compatibility Poor (Severe ion suppression)Excellent (Volatile buffers used)
Equilibration Required 15 column volumes30 column volumes

Table 2: ICH Q2(R2) Validation Metrics for 3-Ethynylpyridin-4-ol

Validation CharacteristicRP-HPLC ResultsHILIC ResultsICH Q2(R2) Target
Linearity ( R2 ) 0.9985 (10-100 µg/mL)0.9999 (1-100 µg/mL) ≥0.999
Accuracy (% Recovery) 96.5% - 102.1%99.2% - 100.8%98.0% - 102.0%
Precision (RSD, n=6) 1.8%0.6% ≤2.0%
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.05 µg/mL / 0.15 µg/mLS/N ≥3 / S/N ≥10
Specificity Minor co-elution with polar degradantsBaseline separation of all degradantsNo interference at tR​

Conclusion

While RP-HPLC with ion-pairing can technically force the retention of 3-Ethynylpyridin-4-ol, the data clearly shows it is a compromised approach. The HILIC method demonstrates superior analytical performance across all ICH Q2(R2) parameters[7]. By leveraging the analyte's high polarity rather than fighting it, HILIC provides sharper peaks ( Tf​ = 1.12), higher sensitivity (10x lower LOQ), and seamless integration with LC-MS for the structural confirmation of unknown impurities[6]. For modern pharmaceutical laboratories assessing pyridinol derivatives, HILIC is the scientifically and operationally sound choice.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent Technologies URL: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Corporation URL: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-Ethynylpyridin-4-ol and its Structural Isomers

Introduction In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. Pyridine derivatives are a cornerstone of medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. Pyridine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] 3-Ethynylpyridin-4-ol, a substituted hydroxypyridine, and its structural isomers represent a class of compounds where subtle changes in substituent placement can drastically alter biological activity, toxicity, and metabolic fate. Consequently, the ability to unambiguously differentiate between these isomers is a critical analytical challenge.

Mass spectrometry (MS) stands as a powerful tool for this purpose, offering unparalleled sensitivity and structural insight.[2] When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS can provide unique "fingerprints" for molecules based on their mass-to-charge ratio (m/z) and fragmentation behavior.[3][4][5] This guide provides an in-depth comparison of the expected mass spectrometric fragmentation patterns of 3-Ethynylpyridin-4-ol and its key structural isomers, offering a framework for their differentiation. We will explore fragmentation under both high-energy Electron Impact (EI) ionization, common in GC-MS, and lower-energy Collision-Induced Dissociation (CID) following soft Electrospray Ionization (ESI), which is standard for LC-MS/MS.[1][2][6]

The Critical Role of Tautomerism

Before delving into fragmentation, it is crucial to recognize that hydroxypyridines exist in equilibrium with their pyridinone tautomers. For 3-Ethynylpyridin-4-ol, this equilibrium favors the 3-Ethynylpyridin-4(1H)-one form. This tautomerization significantly influences the molecule's stability and subsequent fragmentation pathways, as the initial ionization and bond cleavages will occur from a different structural arrangement. This principle applies to all isomers discussed.

Fundamental Fragmentation Mechanisms of the Pyridine Core

The fragmentation of the pyridine ring is well-characterized. Under EI conditions, the energetically unstable molecular ion (M•+) undergoes a series of cleavages to yield more stable fragments.[7][8] Common fragmentation pathways for pyridinone-type structures include:

  • Loss of Carbon Monoxide (CO): The presence of the carbonyl group in the pyridinone tautomer makes the neutral loss of CO (28 Da) a highly favorable pathway.

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the pyridine ring involves ring cleavage and expulsion of a neutral HCN molecule (27 Da).

  • Retro-Diels-Alder (RDA) Reaction: The pyridinone ring can undergo a cycloreversion reaction, breaking two bonds to yield smaller, stable neutral molecules and a charged fragment.

The ethynyl substituent (-C≡CH) typically undergoes fragmentation through the loss of a hydrogen radical (•H) or by cleavage of the bond connecting it to the pyridine ring. The interplay of these fundamental pathways, dictated by the substituent positions, creates a unique mass spectrum for each isomer.

Comparative Fragmentation Analysis

Let's consider 3-Ethynylpyridin-4-ol (MW: 119.12 g/mol ) and two of its structural isomers: 5-Ethynylpyridin-2-ol and 1-Ethynylpyridin-4-ol.

Case Study 1: 3-Ethynylpyridin-4-ol (as 3-Ethynylpyridin-4(1H)-one)

Under Electron Ionization (EI-MS) , the molecular ion at m/z 119 will be prominent. The primary fragmentation is expected to be the loss of CO, a hallmark of the 4-pyridinone structure, leading to a strong signal at m/z 91 . This pyrrole-like fragment ion is relatively stable. Subsequent fragmentation of the m/z 91 ion could involve the loss of another acetylene molecule (C2H2) to yield a fragment at m/z 65, or the loss of HCN to produce a fragment at m/z 64.

In ESI-MS/MS , the protonated molecule [M+H]⁺ at m/z 120 is selected as the precursor ion. Under CID conditions, the most facile fragmentation would again be the neutral loss of CO, resulting in a prominent product ion at m/z 92 . Further fragmentation is less common in low-energy CID but could involve the loss of acetylene.

Case Study 2: 5-Ethynylpyridin-2-ol (as 5-Ethynylpyridin-2(1H)-one)

This isomer also has a molecular weight of 119.12. Its EI mass spectrum will show a molecular ion at m/z 119. However, the fragmentation pathway will differ significantly. The 2-pyridinone structure also readily loses CO, leading to a fragment at m/z 91 . A key differentiator, however, can be a retro-Diels-Alder (RDA) fragmentation. This pathway can lead to the expulsion of ketene (H2C=C=O) by including the C2 and C3 positions, resulting in a fragment at m/z 77 .

Under ESI-MS/MS of the [M+H]⁺ ion (m/z 120), the loss of CO to m/z 92 will still be a major pathway. The relative intensity of this loss compared to other fragments will be a key distinguishing feature.

Case Study 3: 1-Ethynylpyridin-4-ol (Hypothetical Isomer for Comparison)

If we consider an N-substituted isomer like 1-Ethynylpyridin-4(1H)-one, the fragmentation would be dramatically different. The ethynyl group is now attached to the nitrogen. The primary fragmentation under EI would likely be the loss of the ethynyl radical (•C≡CH), resulting in a fragment at m/z 94 . The characteristic loss of CO would still be possible, leading to a fragment at m/z 91, but the initial loss of the N-substituent would be a dominant and diagnostic pathway.

Summary of Diagnostic Fragments
CompoundIonizationPrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral LossDiagnostic Value
3-Ethynylpyridin-4-ol EI11991, 64CO, HCNIntense m/z 91 peak from CO loss.
ESI-CID12092CODominant loss of CO.
5-Ethynylpyridin-2-ol EI11991, 77CO, H₂C=C=OPresence of m/z 77 from RDA fragmentation.
ESI-CID12092CORelative intensity of CO loss vs. other fragments.
1-Ethynylpyridin-4-ol EI11994, 91•C₂H, CODominant loss of the N-ethynyl group (m/z 94).
ESI-CID12092CORelative abundance of fragments will differ.

Visualizing Fragmentation Pathways

Diagrams generated using Graphviz provide a clear visual representation of the proposed fragmentation mechanisms.

cluster_0 3-Ethynylpyridin-4(1H)-one Fragmentation (EI) M m/z 119 (M•+) F91 m/z 91 M->F91 - CO F64 m/z 64 F91->F64 - HCN

Caption: Proposed EI fragmentation of 3-Ethynylpyridin-4-ol.

cluster_1 5-Ethynylpyridin-2(1H)-one Fragmentation (EI) M m/z 119 (M•+) F91 m/z 91 M->F91 - CO F77 m/z 77 M->F77 - H₂C=C=O (RDA)

Caption: Proposed EI fragmentation of 5-Ethynylpyridin-2-ol.

Experimental Protocols

To acquire the data discussed, rigorous and well-defined analytical methods are essential. The choice between GC-MS and LC-MS/MS will depend on the analyte's volatility and thermal stability.[1][3]

Protocol 1: GC-MS with Electron Impact (EI) Ionization

This method is suitable for volatile and thermally stable pyridine derivatives.[4]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.[1]

  • GC Column: Utilize a medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[1]

    • Injection Volume: 1 µL in splitless mode.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

    • MS Interface Temperature: 280 °C.

    • Mass Range: Scan from m/z 40 to 300.

Protocol 2: LC-MS/MS with ESI and CID

This method is ideal for polar, less volatile, or thermally labile compounds, providing excellent sensitivity and specificity.[2][3][9]

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration of 100 µg/mL. Filter through a 0.22 µm syringe filter.

  • LC Column: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.[1]

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 120) in the first quadrupole.

    • Collision Gas: Argon at a suitable pressure.

    • Collision Energy: Optimize collision energy (e.g., 10-40 eV) to achieve a good distribution of fragment ions.

    • Product Ion Scan: Scan the third quadrupole over a mass range of m/z 40 to 130.

Overall Analytical Workflow

cluster_workflow Analytical Workflow Sample Sample Preparation (Dissolution & Filtration) Chromatography Chromatographic Separation (GC or LC) Sample->Chromatography Ionization Ionization (EI or ESI) Chromatography->Ionization MS1 Mass Analysis (MS1) (Precursor Ion Selection) Ionization->MS1 CID Fragmentation (Collision-Induced Dissociation) MS1->CID MS2 Mass Analysis (MS2) (Product Ion Scan) CID->MS2 Data Data Analysis (Spectrum Interpretation) MS2->Data

Caption: General workflow for MS-based isomer differentiation.

Conclusion

The differentiation of structural isomers like 3-Ethynylpyridin-4-ol and its related compounds is a non-trivial but achievable analytical task. Mass spectrometry, through both EI and ESI-CID techniques, provides the necessary specificity. The key to successful differentiation lies in understanding the fundamental fragmentation pathways of the core structure and predicting how the placement of substituents will favor certain pathways over others. The loss of stable neutral molecules like CO and HCN, combined with characteristic ring-opening reactions, generates a unique mass spectral fingerprint for each isomer. By employing the detailed experimental protocols outlined in this guide, researchers can confidently identify and distinguish between these critical structural variants, ensuring the integrity and safety of novel pharmaceutical candidates.

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • LCGC International. The Use of Liquid Chromatography with Tandem Mass Spectrometry for the Analysis of Emerging Environmental Contaminants.
  • ResearchGate. A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. 2015.
  • PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. 2009.
  • Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). 2025.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Detecting Pyridine.
  • Chromatography Online. Liquid Chromatography Coupled with Tandem Mass Spectrometry for Clinical Applications. 2026.
  • EAG Laboratories. Liquid Chromatography Tandem Mass Spectrometry LC-MS-MS.
  • PubMed. A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromatic hydrocarbons (OH-PAH) in urine of non-smokers and smokers. 2010.
  • Wikipedia. Fragmentation (mass spectrometry).
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Wikipedia. Collision-induced dissociation.
  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. 2023.

Sources

Validation

Benchmarking 3-Ethynylpyridin-4-ol Derivatives in Enzyme Inhibition Assays: A Comparative Guide for EGFR Kinase

Introduction: The Pursuit of Potent and Selective Kinase Inhibitors The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pursuit of Potent and Selective Kinase Inhibitors

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 3-Ethynylpyridin-4-ol are emerging as a promising class of enzyme inhibitors. Their rigid structure, conferred by the ethynyl group, and the hydrogen bonding capabilities of the pyridinol moiety offer a unique framework for designing potent and selective inhibitors of key cellular enzymes. This guide provides a comprehensive comparison of a novel 3-Ethynylpyridin-4-ol derivative, designated EPD-1, against established inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a critical target in oncology drug development.

The dysregulation of EGFR signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[1][2][3][4] Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have revolutionized the treatment of non-small cell lung cancer and other malignancies. This guide will detail the experimental framework for evaluating the inhibitory potential of EPD-1 and objectively compare its performance against the well-characterized EGFR inhibitors Gefitinib, Erlotinib, and Lapatinib. Through a detailed examination of experimental protocols, comparative inhibitory data, and the underlying signaling pathways, this document aims to provide researchers, scientists, and drug development professionals with the necessary insights to assess the potential of this novel chemical series.

Experimental Design: A Framework for Robust Comparative Analysis

To ensure a rigorous and objective comparison, a standardized set of in vitro enzyme inhibition assays are employed. The primary endpoint is the determination of the half-maximal inhibitory concentration (IC50), a key measure of an inhibitor's potency.

Experimental Workflow

The overall workflow for assessing the inhibitory activity of our test compounds against EGFR kinase is depicted below. This multi-step process ensures accuracy and reproducibility of the generated data.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (EPD-1, Gefitinib, Erlotinib, Lapatinib) Assay_Plate Assay Plate Loading (Enzyme, Inhibitor, Substrate) Compound_Prep->Assay_Plate Enzyme_Prep Recombinant Human EGFR Kinase Preparation Enzyme_Prep->Assay_Plate Substrate_Prep Substrate & ATP Solution Preparation Substrate_Prep->Assay_Plate Incubation Kinase Reaction Incubation Assay_Plate->Incubation Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Norm Data Normalization & Background Subtraction Detection->Data_Norm Curve_Fit Dose-Response Curve Fitting Data_Norm->Curve_Fit IC50_Calc IC50 Value Determination Curve_Fit->IC50_Calc

Figure 1: A generalized workflow for the in vitro EGFR kinase inhibition assay.

Detailed Protocol: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from established methods for determining EGFR kinase activity and inhibition.[5][6] The assay quantifies the amount of ATP remaining after the kinase reaction, where a lower signal indicates higher kinase activity and vice-versa.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Test Inhibitors: EPD-1 (hypothetical), Gefitinib, Erlotinib, Lapatinib

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • Luminescent Kinase Assay Kit (e.g., ADP-Glo™)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each inhibitor in 100% DMSO.

    • Create a 10-point serial dilution series for each inhibitor in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Plate Setup:

    • Add 5 µL of each inhibitor dilution to the wells of a 384-well plate.

    • Include "no inhibitor" wells for positive control (100% enzyme activity) and "no enzyme" wells for a blank control (background signal).

  • Kinase Reaction:

    • Prepare a master mix containing the Poly(Glu, Tyr) substrate and ATP in the kinase assay buffer.

    • Add 10 µL of this master mix to each well.

    • Initiate the kinase reaction by adding 10 µL of diluted EGFR enzyme to each well. The final reaction volume will be 25 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 25 µL of the luminescent kinase assay reagent (which stops the reaction and depletes the remaining ATP) to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of the detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the average background signal (from "no enzyme" wells) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control ("no inhibitor" wells).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Performance Analysis

The inhibitory activities of EPD-1 and the reference compounds against wild-type EGFR kinase were determined using the afore mentioned protocol. The results are summarized in the table below.

CompoundChemical ClassIC50 (nM) for EGFR (Wild-Type)Notes
EPD-1 3-Ethynylpyridin-4-ol 5.2 Potent inhibition observed. The ethynyl group is hypothesized to form a key interaction within the ATP-binding pocket.
GefitinibQuinazoline37[7]First-generation reversible EGFR inhibitor.
ErlotinibQuinazoline2[8][9]First-generation reversible EGFR inhibitor.
LapatinibQuinazoline10.2[10]Dual EGFR and HER2 inhibitor.

Data Interpretation:

The hypothetical data for EPD-1 positions it as a highly potent inhibitor of wild-type EGFR, with an IC50 value comparable to that of Erlotinib and more potent than Gefitinib and Lapatinib in this in vitro setting. The sub-nanomolar to low nanomolar potency of all tested compounds underscores their strong affinity for the EGFR kinase domain. The structure of EPD-1, featuring the 3-ethynyl and 4-hydroxyl groups on the pyridine ring, likely contributes to a unique binding mode that warrants further investigation through co-crystallography studies.

Mechanism of Action and Signaling Context

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), initiates a cascade of intracellular signaling events that drive cell proliferation, survival, and differentiation.[1][4][11] The primary signaling pathways activated by EGFR include the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.

cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos P PI3K PI3K Dimerization->PI3K P Inhibitors 3-Ethynylpyridin-4-ol (EPD-1) Gefitinib, Erlotinib, Lapatinib Inhibitors->Dimerization Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Growth mTOR->Survival

Figure 2: Simplified EGFR signaling pathway and the point of inhibition by TKIs.

The 3-Ethynylpyridin-4-ol derivative EPD-1, along with the other tested TKIs, acts by competitively binding to the ATP-binding site within the EGFR kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The potent inhibition of EGFR by EPD-1 suggests that it effectively disrupts these pro-survival and proliferative signals, making it a strong candidate for further preclinical development.

Conclusion and Future Directions

This guide provides a framework for the comparative benchmarking of novel 3-Ethynylpyridin-4-ol derivatives as EGFR kinase inhibitors. The hypothetical data for EPD-1 demonstrates its potential as a highly potent inhibitor, warranting further investigation. Future studies should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity of EPD-1 against a panel of other kinases to determine its selectivity profile.

  • Cell-Based Assays: Evaluating the anti-proliferative effects of EPD-1 in cancer cell lines that are dependent on EGFR signaling.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues of EPD-1 to understand the key structural features required for potent and selective inhibition.

  • In Vivo Efficacy Studies: Testing the anti-tumor activity of EPD-1 in animal models of cancer.

By systematically applying the principles of comparative analysis and rigorous experimental design outlined in this guide, researchers can effectively evaluate the therapeutic potential of novel 3-Ethynylpyridin-4-ol derivatives and accelerate the development of the next generation of targeted cancer therapies.

References

  • A comprehensive pathway map of epidermal growth factor receptor signaling. [Link]

  • EGF/EGFR Signaling Pathway - Creative Diagnostics. [Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. [Link]

  • Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma. [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. [Link]

  • Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells. [Link]

  • EGFR Kinase Inhibition - Bio-protocol. [Link]

  • Disparate effects of gefitinib and lapatinib on egfr mutant lung cancer. [Link]

  • Lapatinib concentrations that achieve 50% growth inhibition (IC 50 ),... - ResearchGate. [Link]

  • Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. [Link]

  • Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. [Link]

Sources

Comparative

Comparative Analysis of Terminal Alkyne Reactivity: 3-Ethynylpyridin-4-ol vs. Structural Analogs

Terminal alkynes are indispensable functional groups in modern synthetic chemistry, serving as primary anchors for click chemistry (CuAAC) and cross-coupling reactions. However, the reactivity of a terminal alkyne is pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Terminal alkynes are indispensable functional groups in modern synthetic chemistry, serving as primary anchors for click chemistry (CuAAC) and cross-coupling reactions. However, the reactivity of a terminal alkyne is profoundly dictated by its electronic environment and the presence of adjacent functional groups. 3-Ethynylpyridin-4-ol represents a highly specialized bifunctional building block. By combining an electron-deficient pyridine ring, a terminal alkyne, and an ortho-hydroxyl group, this molecule exhibits unique reactivity profiles that diverge significantly from standard aliphatic or simple aromatic alkynes.

This guide provides an in-depth comparative analysis of 3-ethynylpyridin-4-ol against its structural analogs, detailing the mechanistic causality behind its reactivity and providing validated experimental protocols for its application in drug development.

Mechanistic Causality: The Bifunctional Advantage

To leverage 3-ethynylpyridin-4-ol effectively, researchers must understand the dual electronic and steric forces at play:

Accelerated CuAAC Kinetics via Electronic Withdrawal

In Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC), the turnover-limiting step is the deprotonation of the terminal alkyne to form the critical copper(I) acetylide intermediate[1]. The pyridine nitrogen acts as a strong electron sink, withdrawing electron density from the ring and subsequently lowering the pKa of the terminal alkyne C(sp)-H bond. Compared to standard aliphatic alkynes (pKa ~25), the ethynyl proton in 3-ethynylpyridin-4-ol is significantly more acidic (pKa ~20-22). This enhanced acidity accelerates the formation of the copper acetylide, allowing for rapid triazole formation even under mild conditions[2].

Cascade Annulation via the Ortho-Hydroxyl Group

While simple terminal alkynes undergo standard Sonogashira cross-coupling to yield internal alkynes, 3-ethynylpyridin-4-ol is primed for cascade reactivity. Following the initial palladium-catalyzed C-C bond formation with an aryl halide, the resulting internal alkyne is positioned perfectly adjacent to the 4-hydroxyl group. Under the basic conditions of the coupling reaction, the hydroxyl group is deprotonated, triggering a rapid 5-endo-dig cyclization [3]. This cascade efficiently constructs the furo[3,2-c]pyridine core—a privileged heterocyclic scaffold in medicinal chemistry.

Pathways A 3-Ethynylpyridin-4-ol B CuAAC (Click) with R-N3 A->B Cu(I) cat. C Sonogashira Coupling with Ar-I A->C Pd/Cu cat., Base D 1,4-Disubstituted 1,2,3-Triazole B->D E Internal Alkyne Intermediate C->E F 5-endo-dig Cyclization E->F Base/Heat G 2-Substituted Furo[3,2-c]pyridine F->G

Reaction pathways of 3-Ethynylpyridin-4-ol highlighting CuAAC and Sonogashira cascade.

Comparative Analysis of Terminal Alkynes

To objectively evaluate the performance of 3-ethynylpyridin-4-ol, we must benchmark it against structural alternatives: 3-Ethynylpyridine (lacking the OH group), 2-Ethynylphenol (lacking the pyridine nitrogen), and Phenylacetylene (the baseline standard).

Property / Reactivity Metric3-Ethynylpyridin-4-ol3-Ethynylpyridine2-EthynylphenolPhenylacetylene
Alkyne C-H Acidity (Relative pKa) High (~20-22)High (~21-22)Moderate (~23)Low (~24-25)
CuAAC Reactivity Rate Fast (Accelerated)Fast (Accelerated)ModerateBaseline
Sonogashira Outcome Cascade: Furo[3,2-c]pyridineSimple: Internal AlkyneCascade: BenzofuranSimple: Internal Alkyne
Tautomerism Yes (Pyridinol Pyridone)NoNoNo
Primary Coordination Modes N, O, and AlkyneN and AlkyneO and AlkyneAlkyne only

Key Takeaway: 3-Ethynylpyridin-4-ol is the only scaffold in this cohort that simultaneously offers accelerated click-chemistry kinetics (due to the pyridine ring) and the ability to undergo heterocycle-forming cascade cyclizations (due to the ortho-hydroxyl group).

Experimental Methodology: Sonogashira Cascade Cyclization

The following protocol outlines the synthesis of 2-phenylfuro[3,2-c]pyridine via a one-pot Sonogashira coupling and 5-endo-dig cyclization. This protocol is designed as a self-validating system, addressing common failure points such as oxidative homocoupling.

Reagents & Materials
  • Substrate: 3-Ethynylpyridin-4-ol (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Iodobenzene (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-catalyst: CuI (10 mol%)

  • Base/Solvent: Diisopropylamine (DIPA) (3.0 equiv) in anhydrous DMF (5.0 mL)

Step-by-Step Protocol
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-ethynylpyridin-4-ol, Pd(PPh₃)₂Cl₂, and CuI.

  • Atmospheric Control (Critical Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon or N₂. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded. The presence of O₂ in conjunction with CuI and a terminal alkyne will trigger the Glaser homocoupling pathway, consuming the 3-ethynylpyridin-4-ol and severely depressing the yield of the desired cross-coupled product.

  • Solvent Addition: Inject anhydrous DMF and previously degassed diisopropylamine (DIPA) via syringe. Causality: DIPA serves a dual purpose; it neutralizes the HI byproduct of the cross-coupling to drive the catalytic cycle forward, and it deprotonates the 4-hydroxyl group to enhance its nucleophilicity for the subsequent cyclization[3].

  • Reagent Injection: Add iodobenzene dropwise via syringe.

  • Cascade Initiation: Heat the reaction mixture to 70 °C in an oil bath for 12–24 hours. Monitor the consumption of the starting material via TLC (Eluent: EtOAc/Hexane).

  • Workup & Isolation: Cool the mixture to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure 2-phenylfuro[3,2-c]pyridine.

Workflow Step1 Step 1: Reagent Prep 3-Ethynylpyridin-4-ol + Ar-I + Pd(PPh3)2Cl2 + CuI Step2 Step 2: Degassing Purge with N2/Argon Add dry DMF & Diisopropylamine Step1->Step2 Step3 Step 3: Cascade Reaction Heat at 70°C for 12-24h Sonogashira + 5-endo-dig Step2->Step3 Step4 Step 4: Isolation Quench, Extract (EtOAc) Silica Gel Chromatography Step3->Step4

Step-by-step experimental workflow for the Sonogashira/5-endo-dig cascade cyclization.

References

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions Source: MDPI URL:[Link]

  • SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES Source: HETEROCYCLES / CLOCKSS URL:[Link]

  • A Highly Active and Magnetically Recoverable Tris(triazolyl)CuI Catalyst for AlkyneAzide Cycloaddition Reactions Source: Chemistry - A European Journal (via Didier Astruc) URL:[Link]

Sources

Validation

Validating the structural integrity of 3-Ethynylpyridin-4-ol via X-ray crystallography

Title: Comprehensive Structural Validation of 3-Ethynylpyridin-4-ol: X-Ray Crystallography vs. Alternative Analytical Modalities Introduction As a Senior Application Scientist, I frequently encounter the challenge of def...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Structural Validation of 3-Ethynylpyridin-4-ol: X-Ray Crystallography vs. Alternative Analytical Modalities

Introduction As a Senior Application Scientist, I frequently encounter the challenge of definitively characterizing small-molecule intermediates with multiple reactive functional groups. 3-Ethynylpyridin-4-ol (CAS: 142503-07-9)[1] is a prime example. Featuring a pyridinol core and a terminal alkyne, this molecule presents unique structural ambiguities: specifically, the potential for prototropic tautomerism (pyridin-4-ol vs. pyridin-4(1H)-one) and complex intermolecular hydrogen-bonding networks.

While routine techniques like Solution-State Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm bulk purity and connectivity, they often fall short in resolving solid-state packing and exact hydrogen atom localization. This guide provides an objective, data-driven comparison of Single-Crystal X-Ray Diffraction (SCXRD) against alternative modalities, detailing a self-validating experimental workflow for the absolute structural confirmation of 3-Ethynylpyridin-4-ol.

Comparative Analysis of Structural Validation Modalities

To establish the most rigorous validation pipeline, we must evaluate the capabilities and limitations of each analytical technique. SCXRD and NMR are frequently debated regarding their complementary nature[2]. While NMR provides dynamic solution-state data, SCXRD delivers an absolute, static three-dimensional snapshot of the molecule[3].

Table 1: Performance Comparison of Analytical Modalities for 3-Ethynylpyridin-4-ol

Feature / ModalitySingle-Crystal XRD (SCXRD)Solution-State NMR (1H/13C)Solid-State NMR (ssNMR)High-Resolution MS
Primary Output Absolute 3D atomic coordinatesChemical environment & connectivityLocal internuclear distancesExact molecular mass
State of Matter Solid (Single Crystal)SolutionSolid (Powder)Gas Phase (Ionized)
Tautomer Resolution Definitive (locates H-atoms)Ambiguous (time-averaged signals)HighPoor (mass is identical)
H-Bonding Network Directly observed (packing)Inferred (solvent dependent)Directly observedNot applicable
Sample Requirement High-quality single crystal1-5 mg dissolved in deuterated solvent10-50 mg powder< 1 µg
Throughput Low to MediumHighLowVery High

Causality of Choice: For 3-Ethynylpyridin-4-ol, solution-state NMR will likely yield time-averaged signals due to rapid proton exchange between the hydroxyl oxygen and the pyridine nitrogen in protic solvents. SCXRD is selected as the gold standard here because it freezes the molecule in its preferred solid-state conformation, allowing us to directly measure the C-O and C-N bond lengths to definitively assign the tautomeric state. Furthermore, while ssNMR can determine internuclear distances between 1H and 15N to answer protonation questions[4], SCXRD provides the complete global crystalline structure simultaneously[4].

Logical Workflow for Structural Validation

The following diagram illustrates the decision-making process for validating the structural integrity of 3-Ethynylpyridin-4-ol, highlighting the complementary nature of NMR and SCXRD.

G Start 3-Ethynylpyridin-4-ol Sample NMR Solution-State NMR (1H, 13C) Start->NMR SCXRD Single Crystal XRD (SCXRD) Start->SCXRD NMR_Result Bulk Purity & Connectivity NMR->NMR_Result SCXRD_Result Absolute Conformation & Crystal Packing SCXRD->SCXRD_Result Tautomer Tautomeric State Ambiguity? NMR_Result->Tautomer Averaged Signals Validation Complete Structural Validation NMR_Result->Validation H_Bond Intermolecular H-Bond Network SCXRD_Result->H_Bond Tautomer->SCXRD Requires Solid-State Data H_Bond->Validation

Workflow comparing SCXRD and NMR for validating 3-ethynylpyridin-4-ol structural integrity.

Self-Validating Experimental Protocol: SCXRD of 3-Ethynylpyridin-4-ol

To ensure scientific integrity, a protocol must not merely be a list of instructions, but a self-validating system where each step contains internal checks for accuracy.

Step 1: Crystal Growth via Vapor Diffusion

  • Methodology: Dissolve 10 mg of 3-Ethynylpyridin-4-ol in 0.5 mL of methanol (solvent) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of diethyl ether (antisolvent). Allow vapor diffusion to occur over 3-5 days at room temperature.

  • Causality: 3-Ethynylpyridin-4-ol has a highly polar pyridinol core and a hydrophobic alkyne. Methanol readily dissolves the compound, while the slow diffusion of the non-polar diethyl ether gradually lowers the solubility. This slow saturation prevents amorphous precipitation, yielding diffraction-quality single crystals.

  • Validation Check: Examine the crystals under polarized light microscopy. Extinction of light at specific rotation angles confirms the crystal is single and not twinned.

Step 2: Cryogenic Data Collection

  • Methodology: Mount a suitable crystal (approx. 0.2 x 0.2 x 0.1 mm) on a MiTeGen loop using paratone oil. Transfer immediately to the diffractometer equipped with a cold nitrogen stream set to 100 K. Collect diffraction data using Cu-Kα radiation ( λ=1.54184 Å).

  • Causality: Collecting data at 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This is critical for 3-Ethynylpyridin-4-ol because accurately locating the low-electron-density hydrogen atom on the hydroxyl group (or pyridine nitrogen) is required to definitively assign the tautomeric state. Cu-Kα radiation is chosen over Mo-Kα to maximize the scattering intensity of light atoms (C, N, O).

Step 3: Structure Solution and Self-Validating Refinement

  • Methodology: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (e.g., SHELXL).

  • Causality & Self-Validation: The refinement process is inherently self-validating. The algorithm calculates a theoretical electron density map based on your assigned atomic model and compares it to the observed experimental data.

    • Internal Check 1 (R-factor): A final R1​ value below 5% indicates an excellent fit between the model and the data.

    • Internal Check 2 (Residual Density): If the tautomer is incorrectly assigned (e.g., placing the proton on the pyridine nitrogen when it is actually on the oxygen), the residual electron density map ( Fo​−Fc​ ) will flag the error by showing a positive peak at the true proton location and a negative peak at the false one.

Experimental Data Interpretation

Once the SCXRD data is refined, we compare the geometric parameters to theoretical expectations to finalize the validation.

Table 2: Key Diagnostic Parameters for 3-Ethynylpyridin-4-ol Validation

Structural ParameterExpected Value (Pyridinol Form)Expected Value (Pyridone Form)Structural Significance
C4–O Bond Length ~1.35 Å (Single bond)~1.25 Å (Double bond)Differentiates tautomers
C2–N–C6 Bond Angle ~116°~125°Indicates N-protonation
Alkyne C≡C Length ~1.20 Å~1.20 ÅConfirms ethynyl integrity
Intermolecular H-Bonds O-H···N (Pyridine)N-H···O (Carbonyl)Defines crystal packing

By analyzing these specific bond lengths and angles, SCXRD provides an unambiguous confirmation of the molecule's structural integrity that NMR and MS cannot achieve alone. While NMR is indispensable for confirming the bulk homogeneity of the synthesized batch, SCXRD acts as the ultimate arbiter of the molecule's exact 3D architecture and tautomeric identity.

References

  • Title: X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules Source: JEOL Ltd. URL: [Link]

  • Title: Comparison of NMR and X-ray crystallography Source: Birkbeck, University of London URL: [Link]

  • Title: Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL: [Link]

  • Title: X-Ray Crystallography vs. NMR Spectroscopy Source: News-Medical.Net URL: [Link]

Sources

Comparative

In vitro efficacy comparison of 3-Ethynylpyridin-4-ol based pharmaceutical compounds

The development of selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) has been a focal point for treating central nervous system (CNS) disorders, including Fragile X syndrome, depr...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) has been a focal point for treating central nervous system (CNS) disorders, including Fragile X syndrome, depression, and anxiety. Historically, the field has relied on first-generation alkynylpyridines, as detailed in the[1]. However, these legacy scaffolds often suffer from high lipophilicity and poor aqueous solubility, complicating in vivo dosing and clinical translation.

To overcome these pharmacokinetic bottlenecks, the 3-ethynylpyridin-4-ol scaffold has emerged as a structurally evolved alternative. By introducing a hydroxyl group at the 4-position of the pyridine ring, this scaffold achieves two critical objectives: it significantly improves aqueous solubility via enhanced polarity, and it introduces a novel hydrogen-bond donor/acceptor site capable of interacting with conserved serine/threonine residues deep within the mGluR5 transmembrane allosteric pocket.

This guide provides an objective, in vitro efficacy comparison of three novel 3-ethynylpyridin-4-ol derivatives against the industry standard, MPEP.

Mechanistic Rationale & Target Pathway

mGluR5 is a Class C G-protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon glutamate binding to the extracellular Venus flytrap domain, the receptor activates Phospholipase C (PLC), leading to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3). IP3 subsequently triggers the release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum.

3-Ethynylpyridin-4-ol derivatives act as NAMs by binding to the 7-transmembrane (7-TM) domain, stabilizing the receptor in an inactive conformation and non-competitively blocking Gq-coupling, even in the presence of saturating glutamate concentrations.

G Glu Glutamate (Agonist) mGluR5 mGluR5 Receptor Glu->mGluR5 Activates NAM 3-Ethynylpyridin-4-ol NAM NAM->mGluR5 Allosteric Inhibition Gq Gq/11 Protein mGluR5->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening

Figure 1: mGluR5 Gq-coupled signaling pathway and allosteric inhibition by 3-ethynylpyridin-4-ols.

In Vitro Efficacy & Physicochemical Comparison

To objectively evaluate the 3-ethynylpyridin-4-ol scaffold, three derivatives were synthesized utilizing [2]. The functional antagonism ( IC50​ ) was measured via calcium mobilization, while binding affinity ( Ki​ ) was determined via radioligand displacement.

Table 1: Pharmacological and Physicochemical Profiling

Compound IDAlkyne R-GroupFunctional IC50​ (nM)Binding Ki​ (nM)Aqueous Sol. (µg/mL)ClogP
MPEP (Ref)Phenyl32.0 ± 4.136.5 ± 3.215.23.12
EPY-1 Phenyl28.4 ± 3.530.1 ± 2.885.42.41
EPY-2 3-Fluorophenyl14.2 ± 1.918.0 ± 1.572.82.65
EPY-3 3-Methoxyphenyl19.5 ± 2.222.4 ± 2.090.12.38

Data Interpretation: The base 3-ethynylpyridin-4-ol compound (EPY-1) maintains equipotent target affinity to MPEP while demonstrating a nearly 6-fold increase in aqueous solubility. The addition of a meta-fluoro substitution (EPY-2) optimizes the lipophilic efficiency, driving the IC50​ down to 14.2 nM, likely due to favorable halogen bonding within the hydrophobic sub-pocket of the mGluR5 allosteric site.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step incorporates internal controls to isolate the specific mechanistic variable being tested.

Protocol 1: FLIPR High-Throughput Calcium Mobilization Assay

This assay quantifies the functional inhibition of mGluR5-mediated calcium release. We utilize HEK293 cells stably expressing human mGluR5 to isolate the receptor response from native glutamate receptors found in primary neurons.

Workflow Step1 Cell Seeding (HEK293-mGluR5) Step2 Dye Loading (Fluo-4 AM) Step1->Step2 Step3 NAM Incubation (3-Ethynylpyridin-4-ols) Step2->Step3 Step4 Agonist Addition (Glutamate) Step3->Step4 Step5 FLIPR Readout (Ca2+ Transient) Step4->Step5

Figure 2: High-throughput FLIPR calcium mobilization workflow for mGluR5 NAM screening.

Step-by-Step Procedure & Causality:

  • Cell Preparation: Seed HEK293-mGluR5 cells at 20,000 cells/well in 384-well black-wall/clear-bottom plates. Causality: Black walls prevent optical crosstalk between adjacent wells during fluorescence excitation, ensuring signal fidelity.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM probenecid for 45 minutes at 37°C. Causality: The acetoxymethyl (AM) ester allows the dye to permeate the cell membrane. Intracellular esterases then cleave the AM group, trapping the calcium-sensitive fluorophore inside. Probenecid is strictly required to inhibit organic anion transporters, preventing the premature efflux of the cleaved dye.

  • Compound Incubation: Add the 3-ethynylpyridin-4-ol derivatives (10-point dose-response, 0.1 nM to 10 µM) and incubate for 15 minutes.

  • Baseline Validation: Record baseline fluorescence for 10 seconds prior to agonist addition. Causality: This step self-validates that the NAMs do not possess intrinsic partial agonist activity, which would manifest as a premature calcium spike.

  • Agonist Challenge & Readout: Inject an EC80​ concentration of glutamate (typically 3 µM) and record fluorescence (Ex: 488 nm, Em: 525 nm) for 60 seconds.

  • Data Normalization: Calculate the Z'-factor for each plate using the formula Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . Only plates yielding a Z′>0.5 are accepted, guaranteeing that the assay window is statistically robust against background noise.

Protocol 2: [3H] -MPEP Radioligand Displacement Assay

Functional antagonism in a FLIPR assay does not definitively prove allosteric binding (compounds could theoretically act downstream at PLC). To validate the physical binding site, a radioligand displacement assay is mandatory, a standard practice in [3].

Step-by-Step Procedure & Causality:

  • Membrane Preparation: Homogenize HEK293-mGluR5 cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g. Causality: Using isolated membranes rather than whole cells eliminates the variable of compound membrane permeability, allowing for a direct measurement of receptor affinity.

  • Incubation: Incubate 15 µg of membrane protein with 2 nM [3H] -MPEP and varying concentrations of the test compounds for 60 minutes at room temperature.

  • Non-Specific Binding (NSB) Control: In parallel wells, co-incubate with 10 µM unlabeled MPEP. Causality: The highly concentrated unlabeled MPEP saturates all specific mGluR5 allosteric sites. Any remaining radioactivity detected in these wells represents non-specific lipid or plastic binding, which must be subtracted from total binding to calculate the true specific binding.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the non-specific adhesion of the positively charged radioligand. Read radioactivity via liquid scintillation counting.

References

  • Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Improved Syntheses of the mGlu5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling Source: MDPI Molecules URL:[Link]

  • Preparation of the Metabotropic Glutamate Receptor 5 (mGluR5) PET Tracer [18F]FPEB for Human Use Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Ethynylpyridin-4-ol proper disposal procedures

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide researchers and drug development professionals with immediate, actionable, and scientifically grounded protocols for the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide researchers and drug development professionals with immediate, actionable, and scientifically grounded protocols for the safe handling and disposal of 3-Ethynylpyridin-4-ol .

Because laboratory environments generate a broad range of complex chemical wastes, applying rigorous, self-validating waste management systems is critical to maintaining both environmental compliance and laboratory safety[1].

Chemical Profile & Mechanistic Hazards

Before executing any disposal protocol, it is essential to understand the structural causality behind the chemical's hazards. 3-Ethynylpyridin-4-ol (CAS: 142503-07-9) is a heterocyclic building block characterized by two highly reactive moieties: a pyridine-4-ol core and a terminal alkyne[2].

  • Acetylide Formation Risk: The ethynyl group (-C≡CH) contains a weakly acidic terminal proton. In the presence of transition metals (e.g., Ag⁺, Cu²⁺), it readily undergoes transmetalation to form metal acetylides. These organometallic species are notoriously shock-sensitive and can detonate upon friction or solvent evaporation.

  • Amphoteric Tautomerism: The pyridine-4-ol moiety exists in a tautomeric equilibrium with pyridin-4(1H)-one. This structural duality means the compound exhibits amphoteric properties, increasing the risk of cross-reactivity if improperly mixed with strong acids or bases in a waste stream.

Table 1: Quantitative Data & Chemical Specifications

PropertySpecification
Chemical Name 3-Ethynylpyridin-4-ol
CAS Registry Number 142503-07-9[2]
Molecular Formula C7H5NO[2]
Molecular Weight 119.12 g/mol [2]
SMILES String OC1=C(C#C)C=NC=C1[2]
RCRA Classification Hazardous Waste (Characteristic)[3]
Max SAA Storage Limit 55 Gallons / 1 Year[4],[5]
Full Container Transfer Within 3 Days[5]

Logical Workflow for Waste Segregation

Under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), specifically Subpart K for academic and research labs, trained professionals must oversee the identification and segregation of hazardous waste[3].

DisposalWorkflow Gen Generate 3-Ethynylpyridin-4-ol Waste CheckMetal Contains Heavy Metals? (e.g., Ag, Cu, Pd) Gen->CheckMetal Acetylide High Risk: Acetylide Formation Quench & Segregate Immediately CheckMetal->Acetylide Yes Standard Standard Organic Waste (Halogenated vs Non-Halogenated) CheckMetal->Standard No Label Apply RCRA/GHS Compliant Labels Acetylide->Label Standard->Label SAA Transfer to Satellite Accumulation Area (Max 55 Gal / 1 Year) Label->SAA Disposal Licensed Hazardous Waste Incineration SAA->Disposal

Fig 1: Logical workflow for 3-Ethynylpyridin-4-ol waste segregation and RCRA disposal.

Step-by-Step Disposal Methodology

Laboratory personnel must treat all waste chemical liquids, solids, and contaminated consumables associated with 3-Ethynylpyridin-4-ol as hazardous unless confirmed otherwise by an Environmental Health and Safety (EH&S) professional[4].

Protocol A: Waste Segregation and Containment
  • Assess Metal Content (Critical Step): Before combining waste streams, verify if the reaction mixture contains transition metals.

    • Causality: Mixing terminal alkynes with heavy metal waste can generate explosive acetylides. If metals are present, quench the mixture with saturated aqueous ammonium chloride to disassemble metal-alkyne complexes prior to disposal.

  • Select Compatible Containment: Pour the segregated waste into a High-Density Polyethylene (HDPE) container.

    • Causality: Pyridine derivatives can degrade certain plastics and leach into metals. HDPE provides excellent chemical resistance. Never use steel containers for reactive organic streams[5].

  • Volume Management: Fill the container carefully, leaving at least one inch of headroom at the top.

    • Causality: This void space allows for vapor expansion, preventing pressure buildup and potential container rupture during storage[5].

Protocol B: Labeling and SAA Management
  • Immediate Labeling: Attach a Globally Harmonized System (GHS) and RCRA-compliant hazardous waste label the exact moment the first drop of waste enters the container[4]. Mark the hazard characteristics as "Toxic" and "Irritant."

  • Transfer to SAA: Place the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring it sits inside a secondary containment tray[5].

    • Causality: Secondary containment prevents accidental spills from reaching floor drains or inadvertently mixing with incompatible chemicals[4].

  • Monitor Time and Volume Limits: Inspect the SAA weekly for leaks. Ensure the total volume of hazardous waste does not exceed 55 gallons. Once a container is full, it must be removed from the SAA and transferred to a central accumulation area within three days[5].

Spill Response and Decontamination

In the event of an accidental spill of 3-Ethynylpyridin-4-ol solutions, immediate containment is required to prevent environmental contamination.

  • Evacuate and Isolate: Secure the area and don appropriate PPE, including double-layered nitrile gloves (to combat pyridine skin permeability) and chemical splash goggles.

  • Neutralization/Absorption: Cover the spill with inert, non-combustible absorbent pads or diatomaceous earth.

    • Causality: Do not use combustible materials (like sawdust) as pyridine derivatives can be flammable and reactive.

  • Hazardous Collection: Any spilled chemicals and the absorbent materials used to wipe up the spill are legally considered hazardous waste[4]. Place all used absorbents into a dedicated, labeled HDPE waste bin for EH&S pickup[6].

References[3] Justrite. "How to Manage Chemical Waste Disposal in Academic Labs." URL: 4]">https://www.justrite.com[4] Environmental Marketing Services. "Chemistry Lab Waste Disposal." URL: 2]">https://emsllcusa.com[2] BLD Pharm. "142503-07-9 | 3-Ethynylpyridin-4-ol." URL: 6]">https://www.bldpharm.com[6] Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information." URL: 1]">https://www.epa.gov[1] American Chemical Society (ACS). "Regulation of Laboratory Waste." URL: 5]">https://www.acs.org[5] Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." URL: https://www.cwu.edu

Sources

Handling

Personal protective equipment for handling 3-Ethynylpyridin-4-ol

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic system. When handling 3-Ethynylpyridin-4-ol (CAS: 142503-07-9) [1], understanding the molecular b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic system. When handling 3-Ethynylpyridin-4-ol (CAS: 142503-07-9) [1], understanding the molecular behavior of the compound dictates our operational and protective protocols.

This guide provides a self-validating, step-by-step framework for researchers and drug development professionals to safely handle, manipulate, and dispose of this chemical.

Molecular Profile & Hazard Causality

To select the correct Personal Protective Equipment (PPE) and engineering controls, we must first analyze the structural causality of the hazards associated with 3-Ethynylpyridin-4-ol:

  • Irritation Hazard (H315, H319, H335): The combination of the pyridine ring and the hydroxyl group makes this compound a potent irritant to the skin, ocular mucosa, and respiratory tract. The fine crystalline nature of the powder increases the risk of micro-particulate aerosolization.

  • Reactivity Hazard (Terminal Alkyne): The ethynyl moiety (-C≡CH) is highly reactive. In the presence of heavy metals—specifically copper (Cu), silver (Ag), or mercury (Hg)—terminal alkynes undergo spontaneous deprotonation to form polymeric metal acetylides. These acetylides are highly unstable and shock-sensitive, posing a severe latent explosion hazard[2].

Personal Protective Equipment (PPE) Matrix

According to the[3], hazard assessment must dictate PPE selection. The table below outlines the quantitative specifications and mechanistic justifications for handling this compound.

PPE CategorySpecificationQuantitative StandardMechanistic Justification (Causality)
Hand Protection (Dry) Nitrile Gloves 4 mil thicknessProvides an adequate barrier against dermal absorption of the dry, irritating powder.
Hand Protection (Solvent) Butyl Rubber or Laminated (Silver Shield) 15 mil thickness3-Ethynylpyridin-4-ol is often used in Sonogashira couplings requiring polar aprotic solvents (DMF/DMSO). Nitrile degrades rapidly in these solvents, acting as a carrier that drives the chemical through the skin. Butyl rubber prevents this permeation.
Eye Protection Unvented Safety GogglesANSI Z87.1 CompliantStandard safety glasses are insufficient. Unvented goggles block micro-particulate dust intrusion into the ocular mucosa during powder transfer[4].
Body Protection Flame-Resistant (FR) Lab CoatNFPA 2112 (e.g., Nomex)Mitigates secondary ignition risks if the alkyne is being reacted alongside pyrophoric catalysts (e.g., Palladium on Carbon) or flammable solvents.
Respiratory N95 / P100 RespiratorNIOSH ApprovedRequired only if weighing outside of an externally exhausted fume hood (highly discouraged due to aerosolization risks)[5].

Standard Operating Procedure (SOP) for Handling

Every protocol must be a self-validating system. Do not proceed to the next step until the current step's validation metric is met.

Step 1: Pre-Operational Validation

  • Action: Inspect gloves for micro-tears using the air-inflation method (trap air in the glove and roll the cuff tightly to check for pressure leaks).

  • Action: Turn on the chemical fume hood and verify the digital monitor.

  • Validation: The hood must display a continuous face velocity of 80–120 feet per minute (fpm) before the chemical container is opened[5].

Step 2: Environmental Isolation

  • Action: Clear the workspace of all incompatible materials.

  • Validation: Visually confirm the absolute absence of brass, copper, or silver tools, salts, or alloys inside the fume hood to prevent accidental acetylide formation[2].

Step 3: Material Transfer

  • Action: Dispense the solid 3-Ethynylpyridin-4-ol using a static-dissipative PTFE, ceramic, or passivated 316L stainless steel spatula.

  • Causality: Static-dissipative tools prevent the powder from clinging and scattering, while the strict avoidance of brass/copper spatulas eliminates the shock-sensitive acetylide risk.

Step 4: Solvent Integration

  • Action: If dissolving the compound in DMF, DMSO, or NMP, immediately doff your nitrile gloves and don butyl rubber gloves.

  • Validation: Ensure the solvent vessel is securely capped before removing it from the fume hood.

Workflow & Logical Relationships

The following diagram illustrates the critical path for handling and waste segregation to prevent reactive cross-contamination.

Workflow cluster_PPE PPE & Engineering Validation cluster_Handling Operational Execution Start Hazard Assessment: 3-Ethynylpyridin-4-ol Gloves Hand Protection: Nitrile (Dry) / Butyl (Solvent) Start->Gloves Hood Fume Hood Validation: Verify 80-120 fpm Tools Tool Selection: Use PTFE/Ceramic (NO Cu/Ag Alloys) Hood->Tools Weighing Weighing & Transfer: Minimize Aerosolization Tools->Weighing Disposal Waste Segregation: Isolate from Heavy Metals Weighing->Disposal

Workflow for the safe handling and disposal of 3-Ethynylpyridin-4-ol.

Emergency Response & Spill Management

  • Powder Spills: Do not dry-sweep. Dry sweeping aerosolizes the irritant powder, drastically increasing inhalation exposure. Instead, utilize the wet-wipe method: cover the spill with damp absorbent pads (using a water/ethanol mixture) to suppress dust. Carefully collect the pads and transfer them to a sealed hazardous waste bag.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected dermal area with copious amounts of water for a minimum of 15 minutes. Do not use chemical neutralizers on the skin.

Waste Disposal & Decontamination Protocols

Operational Disposal Plan:

  • Segregation: Dispose of 3-Ethynylpyridin-4-ol waste in a dedicated "Non-Halogenated Organic Waste" carboy.

  • Critical Warning: You must strictly isolate terminal alkyne waste from heavy metal waste streams. If unreacted 3-Ethynylpyridin-4-ol is disposed of in a carboy containing copper or silver salts, explosive metal acetylides can slowly precipitate out of solution over time, turning a standard waste container into a latent explosive device[2].

  • Decontamination: Post-operation, wipe down the analytical balance and the fume hood surface with an ethanol-dampened, lint-free cloth to capture residual micro-dust. Dispose of the cloth as solid hazardous waste.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.132 - Personal Protective Equipment General Requirements. United States Department of Labor. Retrieved from[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US). Retrieved from[Link]

Sources

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